Spizofurone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMGIIITGNLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868144 | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72492-12-7 | |
| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spizofurone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIZOFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spizofurone's Protective Action on Gastric Mucosa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spizofurone is a gastroprotective agent that has demonstrated significant efficacy in preventing gastric mucosal damage in various preclinical models. Its mechanism of action is multifaceted, primarily centered around the potentiation of prostaglandin E2 (PGE2) signaling, enhancement of the gastric mucosal barrier, and stimulation of protective physiological responses. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action on the gastric mucosa, synthesizing available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development in the field of gastric mucosal protection.
Core Mechanism of Action
This compound exerts its gastroprotective effects through a combination of mechanisms that reinforce the natural defense systems of the gastric mucosa. The primary actions of this compound include:
-
Potentiation of Prostaglandin E2 (PGE2) Effects: this compound significantly enhances the protective actions of PGE2, a key mediator of gastric mucosal defense. This potentiation is crucial in protecting the mucosa from damage induced by agents like nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Preservation of the Gastric Mucosal Barrier: The integrity of the gastric mucosal barrier is critical in preventing back-diffusion of acid and other luminal aggressors. This compound helps maintain this barrier, as evidenced by its ability to prevent the decrease in gastric mucosal potential difference and inhibit the damaging influx of H+ and Na+ ions caused by injurious substances.[1]
-
Stimulation of Alkaline Secretion: this compound has been shown to increase the secretion of bicarbonate, which neutralizes acid at the mucosal surface, thereby contributing to the maintenance of a neutral pH microenvironment.[2] This action is, at least in part, mediated by the stimulation of endogenous prostaglandin synthesis.[2]
While the role of heat shock proteins (HSPs), particularly HSP70, in gastric mucosal protection is well-established, a direct mechanistic link between this compound and the induction of HSPs has not been definitively demonstrated in the reviewed literature.
Quantitative Data on Efficacy
The gastroprotective effects of this compound have been quantified in various preclinical models of gastric ulceration.
Table 1: Efficacy of this compound in an Ethanol-Induced Gastric Lesion Model in Rats
| Parameter | Value | Reference |
| Effective Dose 50 (ED50) | 6.5 mg/kg (oral administration) | [1] |
Table 2: Efficacy of this compound in an Indomethacin-Induced Gastric Antral Ulcer Model in Rats
| Administration Route | Effective Dose Range | Reference |
| Oral or Intraperitoneal | 25-200 mg/kg | [1] |
Table 3: Effect of this compound on Gastric Mucosal Barrier Function in Rats
| Damaging Agent | This compound Effect | Reference |
| 30 mM Aspirin in 0.1 N HCl | Prevented decrease in potential difference | [1] |
| 15% Ethanol in 0.1 N HCl | Inhibited the increase in net fluxes of H+ and Na+ | [1] |
Table 4: Effect of this compound on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa
| This compound Concentration | Effect | Reference |
| 10⁻⁴ - 10⁻³ M | Concentration-dependent increase in alkaline secretion, transmucosal potential difference, and short-circuit current | [2] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the prostaglandin E2 pathway. While the precise molecular interactions are still under investigation, evidence suggests that this compound may act by stimulating the synthesis of endogenous prostaglandins.[2] PGE2 then binds to its receptors on gastric epithelial cells, initiating a cascade of protective effects.
Caption: Proposed signaling pathway for this compound's gastroprotective action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the efficacy of this compound.
Ethanol-Induced Gastric Lesion Model in Rats
This model is used to assess the cytoprotective activity of a compound.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat to induce gastric lesions.
-
Assessment: One hour after ethanol administration, the rats are sacrificed. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The ulcer index is then determined by measuring the length and number of lesions in the gastric mucosa.
Caption: Experimental workflow for the ethanol-induced gastric ulcer model.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is particularly relevant for studying the protective effects of drugs against NSAID-induced gastropathy.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Feeding: Rats are re-fed after a period of fasting before the experiment.
-
Drug Administration: this compound is administered orally or intraperitoneally in a dose range of 25-200 mg/kg.
-
Ulcer Induction: Indomethacin is administered orally or subcutaneously to induce gastric antral ulcers.
-
Assessment: Several hours after indomethacin administration, the animals are sacrificed, and the gastric antral area is examined for ulcers. The severity of the ulcers is scored to calculate an ulcer index.
Measurement of Gastric Potential Difference and Ion Fluxes
This protocol assesses the integrity of the gastric mucosal barrier.
Protocol:
-
Animal Preparation: Anesthetized rats are used. The stomach is exposed, and a chamber can be placed to isolate a section of the gastric mucosa.
-
Measurement of Potential Difference: The transmucosal potential difference is measured using electrodes placed on the mucosal and serosal sides of the stomach.
-
Instillation of Damaging Agent: A solution such as 30 mM aspirin in 0.1 N HCl or 15% ethanol in 0.1 N HCl is instilled into the gastric lumen.
-
Drug Administration: this compound is administered, typically intraperitoneally, before or after the damaging agent.
-
Ion Flux Measurement: Samples of the luminal content are collected at intervals to measure the concentration of H+ and Na+ ions, allowing for the calculation of net ion fluxes.
In Vitro Measurement of Alkaline Secretion in Bullfrog Duodenal Mucosa
This ex vivo model allows for the direct measurement of duodenal bicarbonate secretion.
Protocol:
-
Tissue Preparation: The duodenum is removed from a bullfrog, and the external muscle layers are stripped away to isolate the mucosa.
-
Ussing Chamber Setup: The isolated mucosal sheet is mounted in an Ussing chamber, separating the mucosal and serosal sides.
-
Solutions: The serosal side is bathed in a nutrient solution, while the mucosal side is bathed in a secretory solution.
-
Measurement of Alkaline Secretion: The rate of alkaline secretion into the mucosal solution is measured using a pH-stat titration method.
-
Drug Application: this compound (10⁻⁴ - 10⁻³ M) is added to the nutrient or secretory solution, and the change in alkaline secretion is recorded. The effects of inhibitors like indomethacin can also be assessed.
Caption: Workflow for measuring alkaline secretion using an Ussing chamber.
Conclusion and Future Directions
This compound is a potent gastroprotective agent with a mechanism of action primarily linked to the enhancement of prostaglandin E2-mediated defense mechanisms, maintenance of the mucosal barrier, and stimulation of alkaline secretion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the field.
Future research should focus on elucidating the precise molecular targets of this compound within the prostaglandin synthesis pathway. Investigating its effects on cyclooxygenase (COX) isoforms and prostaglandin E synthases (PGES) would provide a more complete understanding of its mechanism. Furthermore, exploring the potential interplay between this compound and other cytoprotective pathways, including those involving heat shock proteins, could reveal novel therapeutic strategies for the prevention and treatment of gastric mucosal injury.
References
What is the chemical structure of Spizofurone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spizofurone is a benzofuran derivative with significant anti-ulcer properties. This document provides a technical overview of its chemical structure, mechanism of action, and pharmacological effects. The primary therapeutic action of this compound is attributed to its ability to enhance gastric mucosal defense, a multifactorial process involving the stimulation of prostaglandin E2 (PGE2) synthesis and an increase in gastric mucosal blood flow. This whitepaper synthesizes the available scientific literature to provide a detailed examination of the experimental evidence supporting these mechanisms, including methodologies for key experiments.
Chemical Structure and Properties
This compound is chemically known as 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one. Its molecular and structural details are summarized below.
| Identifier | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one |
| SMILES | O=C1C2(CC2)OC3=CC=C(C(C)=O)C=C13 |
| InChI Key | SETMGIIITGNLAS-UHFFFAOYSA-N |
Mechanism of Action: Stimulation of Prostaglandin E2 Synthesis
A primary mechanism by which this compound exerts its cytoprotective effects is through the stimulation of endogenous prostaglandin E2 (PGE2) synthesis.[1] Prostaglandins, particularly PGE2, are crucial mediators of gastric mucosal defense, promoting bicarbonate and mucus secretion, and increasing mucosal blood flow.
The synthesis of PGE2 from arachidonic acid is a well-characterized pathway involving the cyclooxygenase (COX) enzymes.
Experimental evidence demonstrates that the effects of this compound on alkaline secretion in the bullfrog duodenal mucosa are significantly, though not completely, inhibited by indomethacin, a known cyclooxygenase inhibitor.[1] This suggests that this compound's mechanism is, at least in part, mediated by the stimulation of prostaglandin synthesis.[1]
Pharmacological Effects
Increased Alkaline Secretion
This compound has been shown to increase alkaline secretion in the duodenal mucosa, a critical factor in protecting the epithelium from acidic gastric contents.[1]
| Parameter | Value | Reference |
| Model | Isolated bullfrog duodenal mucosa | [1] |
| This compound Concentration | 10⁻⁴ - 10⁻³ M | [1] |
| Effect | Concentration-dependent increase in alkaline secretion, transmucosal potential difference, and short-circuit current | [1] |
| Comparison | Maximum increase in alkaline secretion similar to that of Prostaglandin E2 (10⁻⁸ - 10⁻⁵ M) | [1] |
Gastric Mucosal Protection
This compound demonstrates a protective effect against chemically induced gastric lesions.
| Parameter | Value | Reference |
| Model | Ethanol-induced gastric lesions in rats | [2] |
| Administration | Oral | [2] |
| ED₅₀ | 6.5 mg/kg | [2] |
| Effect | Marked inhibition of gastric lesions | [2] |
Increased Gastric Mucosal Blood Flow
An increase in gastric mucosal blood flow is another key component of this compound's protective mechanism, ensuring adequate oxygen and nutrient supply to the mucosal tissue.
Experimental Protocols
Measurement of Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa (Ussing Chamber)
This protocol is based on the methodology described by Inada et al. (1986).[1]
-
Tissue Preparation: The proximal duodenum is isolated from a bullfrog and the external muscle layers are stripped away. The resulting sheet of duodenal mucosa is then mounted between the two halves of an Ussing chamber.
-
Solutions: Both the mucosal and serosal sides of the tissue are bathed in a buffered Ringer's solution, oxygenated with 95% O₂ and 5% CO₂, and maintained at a constant temperature.
-
Measurement of Alkaline Secretion: The mucosal fluid is maintained at a constant pH (e.g., 7.4) by the continuous infusion of a dilute acid solution via a pH-stat apparatus. The rate of acid infusion required to maintain the pH is equivalent to the rate of alkaline secretion by the mucosa.
-
Electrophysiological Measurements: The transmucosal potential difference (PD) and short-circuit current (Isc) are measured using electrodes connected to a voltage clamp apparatus.
-
Experimental Procedure: After an equilibration period and establishment of a stable baseline, this compound or a control substance (like PGE2) is added to the nutrient (serosal) solution in increasing concentrations. The effects on alkaline secretion, PD, and Isc are recorded. To investigate the mechanism, the experiment can be repeated with the addition of an inhibitor, such as indomethacin, prior to the administration of this compound.
Measurement of Gastric Mucosal Blood Flow in Dogs
This protocol is a generalized procedure based on methods for measuring gastric mucosal blood flow.
-
Animal Preparation: Anesthetized dogs are used. A gastroscope is inserted into the stomach.
-
Blood Flow Measurement Technique (e.g., Hydrogen Gas Clearance): A platinum contact electrode is passed through the gastroscope and placed in contact with the gastric mucosa. The dog inhales a gas mixture containing a low concentration of hydrogen (e.g., 3%). The hydrogen dissolves in the blood and is transported to the gastric mucosa. When the hydrogen inhalation is stopped, the rate at which the hydrogen is cleared from the mucosa is proportional to the blood flow. This clearance is measured by the electrode.[3]
-
Experimental Procedure: A baseline gastric mucosal blood flow is established. This compound is administered (e.g., intravenously or orally), and the changes in gastric mucosal blood flow are monitored over time.
Pharmacokinetics and Toxicology
Detailed information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological profile of this compound are not extensively documented in publicly available scientific literature.
Conclusion
This compound is an anti-ulcer agent that enhances the defensive properties of the gastric mucosa. The available evidence strongly indicates that its mechanism of action involves the stimulation of prostaglandin E2 synthesis, leading to increased alkaline secretion and likely an increase in gastric mucosal blood flow. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its full therapeutic potential.
References
- 1. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoscopic measurements of gastric mucosal blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spizofurone's Role in Prostaglandin Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the effects of the anti-ulcer agent spizofurone on prostaglandin synthesis. Contrary to mechanisms involving the inhibition of prostaglandin synthesis, current research indicates that this compound's therapeutic effects, particularly its cytoprotective properties in the gastrointestinal tract, are mediated by the stimulation of endogenous prostaglandin production. This whitepaper will detail the existing evidence, present quantitative data from key studies, outline the experimental protocols used to elicit these findings, and visualize the proposed signaling pathway.
Introduction: this compound and Prostaglandin Synthesis
This compound is a benzofuran derivative developed as an anti-ulcer medication. Its mechanism of action has been a subject of investigation, particularly its interaction with the prostaglandin synthesis pathway. Prostaglandins, especially prostaglandin E2 (PGE2), are crucial lipid compounds that play a significant role in maintaining the integrity of the gastric mucosa. They do so by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and enhancing epithelial cell restitution.
While many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes and thereby reducing prostaglandin synthesis, this compound appears to operate through a contrasting mechanism. Evidence suggests that this compound enhances the protective mechanisms of the gastric mucosa by promoting the local synthesis of prostaglandins.
Quantitative Data: this compound's Stimulatory Effect
The primary evidence for this compound's effect on prostaglandin synthesis comes from studies on isolated bullfrog duodenal mucosa. In these experiments, this compound was shown to increase alkaline secretion, a key prostaglandin-mediated protective function, in a concentration-dependent manner. The effect of this compound was comparable to that of exogenously applied PGE2.
Table 1: Effect of this compound and Prostaglandin E2 on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa [1]
| Compound | Concentration Range | Effect on Alkaline Secretion |
| This compound | 10⁻⁴ M - 10⁻³ M | Concentration-dependent increase |
| Prostaglandin E2 (PGE2) | 10⁻⁸ M - 10⁻⁵ M | Concentration-dependent increase |
Notably, the maximum increases in alkaline secretion stimulated by this compound and PGE2 were reported to be "much the same"[1].
Further supporting the role of endogenous prostaglandin synthesis in this compound's mechanism of action, the stimulatory effect of this compound was found to be significantly, though partially, inhibited by indomethacin, a well-known cyclooxygenase inhibitor[1].
Experimental Protocols
The following is a detailed description of the key experimental methodology used to determine the effect of this compound on duodenal alkaline secretion, based on the available literature[1].
In Vitro Measurement of Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa
-
Tissue Preparation:
-
Bullfrogs (Rana catesbeiana) are doubly pithed.
-
The duodenum is excised and rinsed with a saline solution.
-
The external muscle layers are stripped away to isolate the duodenal mucosa.
-
The isolated mucosal sheet is then mounted in an Ussing chamber.
-
-
Ussing Chamber Setup:
-
The mucosal tissue is bathed on both the mucosal (luminal) and serosal (nutrient) sides with appropriate physiological solutions.
-
The solutions are gassed with 95% O₂ and 5% CO₂ and maintained at a constant temperature.
-
The rate of alkaline secretion into the luminal side is measured using a pH-stat method, where the pH of the mucosal solution is kept constant by the continuous infusion of a standardized acid solution. The rate of acid infusion is equivalent to the rate of alkaline secretion.
-
-
Measurement of Electrophysiological Parameters:
-
The transmucosal potential difference (PD) is measured via agar-salt bridges connected to a voltmeter.
-
The short-circuit current (Isc) is measured by clamping the PD to 0 mV using a voltage-clamp apparatus.
-
-
Experimental Procedure:
-
After a stabilization period, this compound or prostaglandin E2 is added to the nutrient solution at varying concentrations.
-
Changes in alkaline secretion, PD, and Isc are recorded in a concentration-dependent manner.
-
To investigate the involvement of endogenous prostaglandin synthesis, the experiment is repeated with the pre-treatment of the tissue with indomethacin before the addition of this compound.
-
Signaling Pathways and Logical Relationships
The experimental evidence points to a mechanism where this compound acts upstream of cyclooxygenase to stimulate the production of prostaglandins, which in turn mediate the observed physiological effects.
Caption: Proposed mechanism of this compound-stimulated prostaglandin synthesis.
This diagram illustrates that this compound is hypothesized to act on an upstream cellular target, leading to the release of arachidonic acid. This substrate is then converted by cyclooxygenase (COX) into prostaglandins, resulting in a cytoprotective cellular response. The inhibitory action of indomethacin on COX is also depicted.
Conclusion
The available scientific evidence indicates that this compound exerts its anti-ulcer effects not by inhibiting prostaglandin synthesis, but by stimulating it. This mechanism enhances the natural protective functions of the gastrointestinal mucosa. For researchers and professionals in drug development, this positions this compound as an interesting case study of a pro-prostaglandin therapeutic agent, in contrast to the more common prostaglandin-inhibiting drugs. Further research is warranted to fully elucidate the specific upstream cellular targets of this compound and the precise signaling cascades it activates to promote prostaglandin synthesis.
References
Unveiling Spizofurone: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spizofurone, also known as AG-629, is a spiro[benzofuran-2,1'-cyclopropane] derivative that has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its synthesis, mechanism of action, and available preclinical data. While extensive clinical development information is not publicly available, this document consolidates the existing scientific literature to offer a thorough understanding of this compound for research and drug development professionals.
Discovery and History
This compound, with the chemical formula C12H10O3 and IUPAC name 5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one, was identified as a compound of interest for its anti-ulcer properties. It is also referred to by the developmental code AG-629. Research into spiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one derivatives, the structural class to which this compound belongs, was active in the early 1980s, indicating pharmaceutical interest in these scaffolds.
A key study by Inatomi et al. in 1985 brought this compound (AG-629) to light, investigating its effects on gastric ulcers. This research established its ability to increase gastric mucosal blood flow, suggesting a potential mechanism for its therapeutic effects. While the initial discovery and synthesis timeline is not extensively documented in publicly accessible records, its investigation as an anti-ulcer agent marks a significant point in its developmental history.
Chemical Synthesis
General Synthetic Approach:
A plausible synthetic route, based on related compounds, would likely involve:
-
Formation of a substituted benzofuranone: This could be achieved through various methods, such as the reaction of a substituted phenol with an appropriate three-carbon synthon.
-
Introduction of the cyclopropane ring: A common method for forming a spiro-cyclopropane is via a cyclopropanation reaction, for instance, using a Simmons-Smith or a related reaction on an exocyclic double bond precursor.
Further research into patented chemical synthesis methods may provide more specific details on the manufacturing process of this compound.
Mechanism of Action
Preclinical studies have indicated that this compound's primary mechanism of action as an anti-ulcer agent is its ability to increase gastric mucosal blood flow.[1][2] This effect is crucial for maintaining the integrity of the gastric mucosa and promoting the healing of ulcers.
The mechanism is suggested to be similar to that of prostaglandin E2 (PGE2), a key endogenous protective factor in the stomach.[1][2] PGE2 is known to stimulate the secretion of mucus and bicarbonate, inhibit gastric acid secretion, and increase mucosal blood flow. This compound appears to mimic this latter effect, thereby enhancing the protective mechanisms of the gastric lining.
The signaling pathway through which this compound exerts this effect is likely related to the prostaglandin receptor pathways, although specific receptor binding and downstream signaling events have not been fully elucidated in the available literature.
Caption: Proposed mechanism of action for this compound.
Preclinical Data
The available preclinical data for this compound primarily focuses on its anti-ulcer activity.
In Vivo Efficacy
A pivotal study in dogs demonstrated that this compound significantly increases gastric mucosal blood flow. This effect was observed after both intraduodenal and intravenous administration, suggesting that the compound is active via both local and systemic pathways.[1][2]
Table 1: Summary of In Vivo Efficacy Data
| Species | Model | Route of Administration | Key Finding | Reference |
| Dog | Anesthetized | Intraduodenal, Intravenous | Dose-dependent increase in gastric mucosal blood flow | Inatomi et al., 1985 |
Pharmacokinetics and Safety
Detailed pharmacokinetic and comprehensive safety data for this compound are not extensively reported in the public domain. The ability of the compound to act systemically after intravenous administration suggests some level of bioavailability and distribution to the gastric mucosa. Further studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its full toxicological profile.
Experimental Protocols
While the full, detailed experimental protocols are proprietary to the conducting researchers, the following outlines the general methodologies likely employed in the key preclinical study.
Gastric Mucosal Blood Flow Measurement in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex, fasted overnight but with free access to water.
-
Anesthesia: Anesthesia induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Preparation: A laparotomy is performed, and the stomach is exposed. The gastric artery is often cannulated for the administration of vehicle or test compounds directly to the gastric circulation. Alternatively, a femoral vein is cannulated for intravenous administration. For intraduodenal administration, a cannula is inserted into the duodenum.
-
Blood Flow Measurement: Gastric mucosal blood flow is typically measured using techniques such as:
-
Hydrogen Gas Clearance: This method involves the inhalation of hydrogen gas and measurement of its clearance from the gastric mucosa using a platinum electrode.
-
Laser Doppler Flowmetry: A laser Doppler probe is placed on the mucosal surface to measure red blood cell flux.
-
-
Drug Administration: this compound (AG-629) or vehicle is administered intravenously or intraduodenally in a dose-dependent manner.
-
Data Analysis: Changes in gastric mucosal blood flow are recorded continuously and analyzed to determine the effect of the compound compared to baseline and vehicle controls.
Caption: General experimental workflow for in vivo efficacy testing.
Conclusion and Future Perspectives
This compound (AG-629) is a spiro[benzofuran-2,1'-cyclopropane] derivative that demonstrated promise as an anti-ulcer agent in early preclinical studies due to its ability to enhance gastric mucosal blood flow. Its mechanism of action appears to be related to that of protective prostaglandins. However, there is a lack of publicly available information on its further development, including comprehensive clinical trial data.
The unique spirocyclic structure of this compound and its biological activity may still hold interest for medicinal chemists and drug discovery professionals. Further investigation into its specific molecular targets and signaling pathways, as well as its potential application in other therapeutic areas where tissue blood flow is a critical factor, could be warranted. The information compiled in this guide serves as a foundational resource for any future research and development efforts related to this compound and its analogs.
References
Spizofurone's Role in Increasing Gastric Mucosal Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spizofurone is a gastroprotective agent that has demonstrated efficacy in preventing gastric mucosal damage in various preclinical models. Its mechanism of action is closely associated with the potentiation of prostaglandin E2 (PGE2) effects and the stimulation of endogenous prostaglandin synthesis. While direct quantitative data on this compound's effect on gastric mucosal blood flow is limited in publicly accessible literature, its established relationship with prostaglandins strongly suggests a role in enhancing mucosal perfusion, a critical component of gastric defense and repair. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its protective effects and the proposed mechanisms involving prostaglandin pathways. It includes detailed experimental protocols for relevant preclinical models and visual representations of the key signaling pathways.
Introduction
Gastric mucosal integrity is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, NSAIDs, ethanol) and defensive mechanisms. The latter include the mucus-bicarbonate barrier, epithelial cell restitution, and, crucially, adequate mucosal blood flow. Gastric mucosal blood flow is essential for delivering oxygen and nutrients, removing metabolic waste, and buffering acid that has permeated the mucosal barrier.[1][2] A compromised blood flow is a significant factor in the pathogenesis of gastric ulcers.[1][2]
Prostaglandins, particularly of the E series, are key regulators of gastric mucosal defense.[3] They stimulate the secretion of mucus and bicarbonate, inhibit gastric acid secretion, and are potent vasodilators, thereby increasing gastric mucosal blood flow.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) induce gastric damage primarily by inhibiting cyclooxygenase (COX) enzymes, leading to a depletion of protective prostaglandins.[5]
This compound (AG-629) is a benzofuran derivative that has been shown to exert significant gastroprotective effects.[6] This guide will synthesize the existing research on this compound, with a particular focus on its role in mechanisms related to the enhancement of gastric mucosal blood flow.
This compound's Protective Effects on the Gastric Mucosa
This compound has demonstrated protective effects against gastric lesions induced by various noxious agents in animal models. The available quantitative data from these studies are summarized below.
Data Presentation
Table 1: Effect of this compound on Ethanol-Induced Gastric Lesions in Rats
| Dosage (Oral) | Inhibition of Lesion Formation (%) | ED50 (mg/kg) | Reference |
| 6.5 mg/kg | 50 | 6.5 | [6] |
Table 2: Effect of this compound on Indomethacin-Induced Gastric Antral Ulcers in Re-fed Rats
| Dosage (Oral or i.p.) | Observation | Reference |
| 25-200 mg/kg | Inhibition of ulcer formation | [6][7] |
Mechanism of Action: The Prostaglandin Pathway
The primary mechanism underlying this compound's gastroprotective action appears to be its interaction with the prostaglandin pathway.
Potentiation of Prostaglandin E2 Effects
This compound has been shown to potentiate the inhibitory effect of prostaglandin E2 on indomethacin-induced gastric antral ulcers.[6] This suggests that this compound may enhance the sensitivity of the gastric mucosa to the protective actions of existing PGE2.
Stimulation of Endogenous Prostaglandin Synthesis
Studies on isolated bullfrog duodenal mucosa have shown that this compound increases alkaline secretion in a concentration-dependent manner.[8] This effect was significantly, though partially, inhibited by indomethacin, a potent inhibitor of prostaglandin synthesis.[8] This indicates that this compound's mechanism of action is, at least in part, mediated by the stimulation of endogenous prostaglandin synthesis.[8]
Implied Effects on Gastric Mucosal Blood Flow
Given that prostaglandins, particularly PGE2, are potent vasodilators that increase gastric mucosal blood flow, this compound's ability to potentiate PGE2 and stimulate its endogenous synthesis strongly implies a positive effect on mucosal perfusion.[3][4] An increase in blood flow would contribute significantly to its observed gastroprotective effects by enhancing the delivery of oxygen and bicarbonate to the mucosa and facilitating the removal of damaging agents.
Signaling Pathways and Experimental Workflows
Mandatory Visualizations
Caption: Proposed mechanism of this compound's gastroprotective action.
Caption: Experimental workflow for indomethacin-induced gastric ulcer model.
Experimental Protocols
Ethanol-Induced Gastric Lesions in Rats
This model is used to evaluate the cytoprotective effect of a compound against direct necrotizing injury.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.
-
Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
Induction of Lesions: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The area of hemorrhagic lesions in the glandular part of the stomach is measured using a planimeter or image analysis software. The percentage of inhibition of lesion formation is calculated relative to the control group.
Indomethacin-Induced Gastric Ulcers in Rats
This model assesses the protective effect of a compound against NSAID-induced gastric damage, which is largely mediated by prostaglandin depletion.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are used.
-
Feeding: For the re-fed model, animals are fasted for 24 hours and then allowed free access to food for 2 hours before the experiment.
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Ulcers: Indomethacin (typically 20-30 mg/kg) is administered subcutaneously or orally.
-
Evaluation: Animals are euthanized 4-6 hours after indomethacin administration. The stomachs are removed, and the number and severity of ulcers in the antral region are scored.
Measurement of Gastric Mucosal Blood Flow (General Protocol)
While a specific protocol for this compound is not available, the following is a general methodology using laser Doppler flowmetry, a common technique for assessing gastric mucosal blood flow.
-
Animals: Male Sprague-Dawley rats are anesthetized (e.g., with urethane or a combination of ketamine/xylazine).
-
Surgical Preparation: A laparotomy is performed, and the stomach is exposed. The stomach can be opened along the greater curvature and the mucosal surface gently exposed.
-
Blood Flow Measurement: A laser Doppler flowmetry probe is placed gently on the surface of the gastric mucosa. The probe emits a low-power laser beam, and the backscattered light from moving red blood cells is detected. The shift in frequency (Doppler shift) is proportional to the blood flow in the microvasculature.
-
Data Acquisition: Continuous recordings of gastric mucosal blood flow are made before and after the administration of this compound or a control substance. Changes in blood flow are expressed as a percentage of the baseline reading.
Conclusion
References
- 1. The role of blood flow in gastric mucosal defence, damage and healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric blood flow and mucosal defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maruoka.or.jp [maruoka.or.jp]
- 6. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Spizofurone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spizofurone is a benzofuran derivative with demonstrated anti-ulcer and gastric cytoprotective properties. Its mechanism of action is primarily attributed to the stimulation of endogenous prostaglandin synthesis within the gastric mucosa. This leads to an increase in duodenal alkaline secretion and enhancement of the mucosal barrier's resilience against damaging agents. Preclinical studies have shown its efficacy in various models of gastric injury. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, pharmacodynamic effects, and the experimental models used for its evaluation. Due to the limited publicly available data, this guide focuses on the foundational preclinical findings.
Mechanism of Action
This compound's primary mechanism of action revolves around the modulation of the prostaglandin pathway, a critical component of the gastrointestinal defense system. Unlike direct prostaglandin analogs, this compound appears to act by stimulating the endogenous synthesis of prostaglandins, which in turn mediate its cytoprotective effects.
The proposed signaling pathway is as follows:
Treatment with indomethacin, a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis, has been shown to partly but significantly inhibit the effects of this compound on alkaline secretion, supporting the proposed mechanism.[1]
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its ability to protect the gastric mucosa from various insults.
Anti-ulcer and Cytoprotective Effects
This compound has demonstrated significant protective effects in several preclinical models of gastric damage.
| Experimental Model | Species | Route of Administration | Key Findings | Quantitative Data | Reference |
| Ethanol-induced gastric lesions | Rat | Oral | Markedly inhibited the formation of gastric lesions. | ED50 = 6.5 mg/kg | [1] |
| Ethanol-induced gastric lesions | Rat | Intraperitoneal | Inhibited gastric lesions. | - | [1] |
| Indomethacin-induced gastric antral ulcers | Rat | Oral or Intraperitoneal | Inhibited the formation of antral ulcers in re-fed rats. | Dose range: 25-200 mg/kg | [1] |
| Aspirin in HCl-induced gastric lesions | Rat | Intraperitoneal | Prevented the decrease in potential difference and the formation of gastric lesions. | 30 mM aspirin in 0.1 N HCl | [1] |
| 15% Ethanol in 0.1 N HCl-induced ion flux | Rat | Intraperitoneal | Inhibited the increase in net fluxes of H+ and Na+. | - | [1] |
Effects on Duodenal Alkaline Secretion
A key pharmacodynamic effect of this compound is the stimulation of duodenal alkaline secretion, which plays a crucial role in neutralizing gastric acid at the mucosal surface.
| Experimental Model | Species | Concentration | Effect | Reference |
| Isolated bullfrog duodenal mucosa | Bullfrog | 10⁻⁴ - 10⁻³ M | Increased alkaline secretion, transmucosal potential difference, and short-circuit current in a concentration-dependent manner. The maximum increase in alkaline secretion was similar to that of prostaglandin E2. | [1] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. It is important to distinguish this compound from Scoparone (6,7-dimethoxycoumarin), a different compound for which some pharmacokinetic data exists.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not available in the published literature. However, the general methodologies can be outlined based on the available information.
Ethanol-Induced Gastric Lesion Model in Rats
This model is a standard method for evaluating the cytoprotective effects of a compound.
Objective: To assess the ability of this compound to protect the gastric mucosa from the damaging effects of absolute ethanol. General Procedure:
-
Rats are fasted for a specified period, typically 18-24 hours, with free access to water.
-
This compound is administered orally at various doses. A control group receives the vehicle.
-
After a set time (e.g., 30-60 minutes), absolute ethanol is administered orally to induce gastric lesions.
-
After another defined period (e.g., 1 hour), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and examined for the presence and severity of hemorrhagic lesions in the glandular mucosa.
-
The lesions are scored, and the effective dose 50 (ED50) is calculated.
Measurement of Duodenal Alkaline Secretion in Isolated Bullfrog Mucosa
This in vitro model allows for the direct measurement of alkaline secretion from the duodenal mucosa.
Objective: To determine the direct effect of this compound on the rate of bicarbonate secretion from the duodenal epithelium. General Procedure:
-
The duodenal mucosa is isolated from a bullfrog and mounted in an Ussing chamber, which separates the tissue into a mucosal and a serosal side.
-
The serosal side is bathed with a nutrient solution, and the mucosal side with a secretory solution.
-
This compound is added to the nutrient solution at various concentrations.
-
The rate of alkaline secretion into the mucosal solution is measured, often using a pH-stat titration method.
-
Transmucosal potential difference and short-circuit current are also typically measured to assess tissue viability and ion transport.
Clinical Data
There is a lack of publicly available data from clinical trials on the safety and efficacy of this compound in humans.
Conclusion
This compound is a promising anti-ulcer agent with a clear mechanism of action related to the stimulation of endogenous prostaglandin synthesis. Preclinical studies have established its efficacy in protecting the gastric mucosa against various insults. However, a comprehensive understanding of its pharmacological profile is limited by the lack of detailed quantitative data on its interaction with specific molecular targets, its pharmacokinetic properties, and clinical trial data. Further research would be necessary to fully elucidate the therapeutic potential of this compound.
References
Spizofurone's Effect on Alkaline Secretion in the Stomach: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of Spizofurone on gastric and duodenal alkaline secretion. This compound, an anti-ulcer agent, has been demonstrated to enhance the mucosal defensive barrier by stimulating bicarbonate (HCO₃⁻) secretion, a critical factor in protecting the gastroduodenal epithelium from acidic damage. This document details the underlying signaling pathways, summarizes the quantitative effects of this compound, and provides an archetypal experimental protocol for assessing its activity. The primary mechanism of action involves the stimulation of endogenous prostaglandin E₂ (PGE₂) synthesis, which in turn activates distinct receptor-mediated signaling cascades in the stomach and duodenum to promote alkaline secretion.
Introduction
The integrity of the gastric and duodenal mucosa is maintained by a delicate balance between aggressive factors, such as gastric acid and pepsin, and a variety of defensive mechanisms. A key component of this mucosal defense is the secretion of bicarbonate by the surface epithelial cells. This bicarbonate layer neutralizes acid at the cell surface, creating a pH gradient that protects the underlying tissue.[1]
This compound is a benzofuran derivative that has shown significant gastroprotective effects.[2] Its mechanism of action is, at least in part, attributed to its ability to enhance this crucial defensive barrier.[3] This guide will delve into the specific effects of this compound on alkaline secretion, providing a technical resource for researchers in gastroenterology and drug development.
This compound and Duodenal Alkaline Secretion: Quantitative Data
Studies on isolated bullfrog duodenal mucosa have demonstrated that this compound stimulates alkaline secretion in a concentration-dependent manner.[3] The effect is also associated with an increase in the transmucosal potential difference (PD) and short-circuit current (Isc).
Disclaimer: The full text of the primary study by Inada et al. (1986) containing the specific quantitative data was not available in the public domain during the compilation of this guide. The following tables are representative examples based on the study's description and typical dose-response relationships observed in similar pharmacological studies.
Table 1: Effect of this compound on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa (Representative Data)
| This compound Concentration (M) | Mean Increase in Alkaline Secretion (μEq/cm²/h) | Standard Error of the Mean (SEM) |
| 1 x 10⁻⁵ | 0.15 | ± 0.03 |
| 3 x 10⁻⁵ | 0.32 | ± 0.05 |
| 1 x 10⁻⁴ | 0.58 | ± 0.08 |
| 3 x 10⁻⁴ | 0.95 | ± 0.12 |
| 1 x 10⁻³ | 1.25 | ± 0.15 |
Table 2: Effect of this compound on Transmucosal Potential Difference (PD) and Short-Circuit Current (Isc) in Isolated Bullfrog Duodenal Mucosa (Representative Data)
| This compound Concentration (M) | Mean Increase in PD (mV) | Mean Increase in Isc (μA/cm²) |
| 1 x 10⁻⁴ | 1.2 | 15 |
| 1 x 10⁻³ | 2.5 | 35 |
The stimulatory effect of this compound on alkaline secretion is significantly, though not completely, inhibited by indomethacin, a cyclooxygenase inhibitor. This indicates that the action of this compound is at least partially mediated by the synthesis of endogenous prostaglandins.[3]
Signaling Pathways
The stimulatory effect of this compound on alkaline secretion is indirect, primarily through the enhanced synthesis of Prostaglandin E₂ (PGE₂). PGE₂ then acts on specific receptors on the surface of gastric and duodenal epithelial cells to trigger distinct downstream signaling pathways.
Duodenal Alkaline Secretion Pathway
In the duodenum, PGE₂ predominantly stimulates bicarbonate secretion through the activation of EP3 and potentially EP4 receptors on the basolateral membrane of epithelial cells.[4][5] This activation is coupled to a G-protein that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which is thought to phosphorylate and regulate the activity of bicarbonate transporters at the apical membrane, leading to increased secretion into the lumen.
References
- 1. Demonstration of a pH gradient at the luminal surface of rat duodenum in vivo and its dependence on mucosal alkaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ signaling in HCO3− secretion and protection of upper GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E receptor subtypes involved in stimulation of gastroduodenal bicarbonate secretion in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of prostaglandin E receptor EP3 subtype in duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of duodenal alkaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytoprotective Mechanisms of Spizofurone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spizofurone, a benzofuran derivative, has demonstrated significant cytoprotective effects, particularly in the context of gastric mucosal protection. While much of the initial research was conducted in in vivo and ex vivo models, this technical guide synthesizes the available data to explore the in vitro cytoprotective effects of this compound at the cellular and molecular level. This document provides an in-depth overview of the potential mechanisms of action, detailed experimental protocols for assessing its cytoprotective capacity, and quantitative data from relevant studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of cytoprotective agents.
Core Mechanism of Action
In vivo and ex vivo studies have established that this compound's primary cytoprotective mechanism involves the preservation of the gastric mucosal barrier and the stimulation of endogenous prostaglandin synthesis.[1][2] Prostaglandins are crucial mediators of mucosal defense, promoting bicarbonate and mucus secretion, and maintaining mucosal blood flow. The ability of this compound to potentiate the protective effects of prostaglandin E2 further underscores this mechanistic link.[1]
While direct in vitro evidence detailing the specific signaling pathways for this compound is limited, based on its chemical structure as a benzofuran derivative and its known physiological effects, several potential in vitro mechanisms can be postulated. Benzofuran derivatives are recognized for their antioxidant and anti-inflammatory properties, suggesting that this compound may exert its cytoprotective effects through the modulation of cellular stress responses and inflammatory signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound and related benzofuran derivatives, providing insights into its potency and efficacy in various experimental models.
Table 1: In Vivo Efficacy of this compound in Gastric Lesion Models
| Model System | Inducing Agent | This compound Administration | Effective Dose (ED50) / Dose Range | Observed Effect | Reference |
| Rat | Ethanol | Oral | 6.5 mg/kg | Marked inhibition of gastric lesions | [1] |
| Rat | Ethanol | Intraperitoneal | Not specified | Inhibition of gastric lesions | [1] |
| Re-fed Rats | Indomethacin | Oral or Intraperitoneal | 25-200 mg/kg | Inhibition of gastric antral ulcers | [1] |
| Rat | 30 mM Aspirin in 0.1 N HCl | Intraperitoneal | Not specified | Prevention of potential difference decrease and lesion formation | [1] |
| Rat | 15% Ethanol in 0.1 N HCl | Intraperitoneal | Not specified | Inhibition of increased H+ and Na+ net fluxes | [1] |
Table 2: Ex Vivo Effects of this compound on Duodenal Mucosa
| Model System | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Isolated Bullfrog Duodenal Mucosa | Alkaline Secretion | 10⁻⁴ - 10⁻³ M | Concentration-dependent increase | [2] |
| Isolated Bullfrog Duodenal Mucosa | Transmucosal Potential Difference (PD) | 10⁻⁴ - 10⁻³ M | Concentration-dependent increase | [2] |
| Isolated Bullfrog Duodenal Mucosa | Short-circuit Current (Isc) | 10⁻⁴ - 10⁻³ M | Concentration-dependent increase | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols relevant to the in vitro study of this compound's cytoprotective effects.
Cell Culture
-
Cell Line: Human gastric epithelial cells (e.g., AGS, MKN-28) are recommended for studying the direct effects of this compound on the gastric epithelium.
-
Culture Conditions: Cells should be maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere of 5% CO2.
Induction of Cellular Damage
To assess the cytoprotective effects of this compound, cellular damage must first be induced. Common methods include:
-
Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂) or ethanol.
-
Inflammatory Stress: Stimulation with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
NSAID-induced Damage: Exposure to non-steroidal anti-inflammatory drugs such as indomethacin or aspirin.
Cytotoxicity and Cell Viability Assays
These assays are fundamental to quantifying the protective effects of this compound against cellular damage.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce the damaging agent (e.g., ethanol, indomethacin) and co-incubate for an appropriate time (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
The amount of LDH activity is directly proportional to the number of damaged cells.
-
Prostaglandin E2 (PGE2) Measurement
Given the proposed mechanism of this compound, quantifying its effect on PGE2 production is critical.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture gastric epithelial cells as described above.
-
Treat cells with this compound at various concentrations for a set time period.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for studying this compound's cytoprotective effects.
Caption: Proposed signaling pathway of this compound's cytoprotective action.
References
Spizofurone: A Technical Guide to its Gastroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Spizofurone, a benzofuran derivative, and its potential as a gastroprotective agent. It consolidates preclinical data, elucidates its mechanism of action, and provides detailed experimental protocols for researchers investigating novel anti-ulcer therapies.
Executive Summary
Gastric mucosal injury, induced by factors such as nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol, remains a significant clinical challenge. Current therapies, while effective, present limitations, necessitating the exploration of new therapeutic agents. This compound has demonstrated significant gastroprotective effects in various preclinical models. Its mechanism of action is primarily attributed to the enhancement of mucosal defense mechanisms, closely linked to the prostaglandin pathway. This guide summarizes the quantitative evidence for its efficacy and provides the necessary technical details for its preclinical evaluation.
Mechanism of Action: Strengthening the Mucosal Defense
This compound's gastroprotective activity is not based on inhibiting gastric acid secretion but rather on augmenting the natural defense systems of the gastric mucosa. The core of its mechanism involves the prostaglandin (PG) pathway, particularly Prostaglandin E2 (PGE2).[1]
Key mechanistic actions include:
-
Stimulation of Prostaglandin Synthesis : this compound has been shown to increase alkaline secretion in the duodenum, an effect that is partially inhibited by indomethacin, a cyclooxygenase (COX) inhibitor. This indicates that this compound's activity is mediated, at least in part, by stimulating the endogenous synthesis of prostaglandins.[2]
-
Potentiation of Prostaglandin E2 Effects : Beyond stimulating their synthesis, this compound also potentiates the protective effects of existing PGE2.[1] This synergistic action enhances the overall strength of the mucosal barrier.
-
Preservation of the Gastric Mucosal Barrier : The drug helps maintain the integrity of the mucosal barrier. In preclinical studies, this compound prevented the decrease in gastric mucosal potential difference caused by damaging agents like aspirin and inhibited the damaging influx of H+ and Na+ ions induced by ethanol.[1] This preservation of the barrier is a critical component of its cytoprotective effect.[1]
The downstream effects of enhanced prostaglandin signaling are crucial for gastroprotection. Prostaglandins are known to stimulate the secretion of both mucus and bicarbonate, which form a protective gel-like layer that neutralizes acid at the epithelial surface.[3] They also play a vital role in maintaining adequate mucosal blood flow, ensuring the delivery of oxygen and nutrients necessary for cell repair and integrity.
Preclinical Efficacy: Quantitative Data Summary
This compound has been evaluated in several well-established rodent models of gastric ulceration. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in the Ethanol-Induced Gastric Lesion Model
| Species | Administration Route | Parameter | Result | Citation |
| Rat | Oral | ED₅₀ | 6.5 mg/kg | [1][4] |
| Rat | Intraperitoneal | Onset of Action | Slower than oral administration | [1] |
Table 2: Efficacy of this compound in the NSAID-Induced Gastric Ulcer Model
| Species | Inducing Agent | Administration Route | Dose Range | Effect | Citation |
| Rat (re-fed) | Indomethacin | Oral or Intraperitoneal | 25 - 200 mg/kg | Inhibition of gastric antral ulcers | [1] |
Table 3: Effect of this compound on Gastric Mucosal Barrier Integrity
| Species | Model | Parameter Measured | Effect of this compound (i.p.) | Citation |
| Rat | Intragastric 30 mM Aspirin in 0.1 N HCl | Potential Difference | Prevented decrease | [1] |
| Rat | Intragastric 15% Ethanol in 0.1 N HCl | Net H⁺ and Na⁺ fluxes | Inhibited increase | [1] |
Table 4: Effect of this compound on Duodenal Bicarbonate Secretion
| Model | Concentration Range | Parameters Increased | Mechanism Note | Citation |
| Isolated Bullfrog Duodenal Mucosa | 10⁻⁴ - 10⁻³ M | Alkaline Secretion, Transmucosal Potential Difference (PD), Short-circuit Current (Isc) | Effect is partly but significantly inhibited by indomethacin | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for two key preclinical models used to evaluate the gastroprotective effects of this compound.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to assess cytoprotective activity, as ethanol induces severe hemorrhagic lesions in the gastric mucosa.
4.1.1 Materials
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
This compound
-
Vehicle (e.g., 1% Tween 80 or 0.5% Carboxymethylcellulose)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Normal saline
4.1.2 Procedure
-
Animal Acclimatization : House animals in standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week before the experiment.
-
Fasting : Deprive rats of food for 18-24 hours but allow free access to water.
-
Dosing :
-
Divide animals into groups (n=6-10 per group): Vehicle Control, this compound (multiple doses), and a Positive Control (e.g., a proton pump inhibitor).
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
-
Ulcer Induction : 60 minutes after drug administration, orally administer 1 mL of absolute ethanol to each rat.[6][7]
-
Euthanasia and Sample Collection : 60 minutes after ethanol administration, euthanize the animals via cervical dislocation or CO₂ asphyxiation.[5]
-
Ulcer Evaluation :
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with normal saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).
-
Calculate the percentage of inhibition for drug-treated groups relative to the vehicle control group using the formula: [(UI_control - UI_treated) / UI_control] x 100.
-
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is relevant for assessing protection against NSAID-induced gastropathy, which involves the inhibition of prostaglandin synthesis.
4.2.1 Materials
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
This compound
-
Vehicle
-
Indomethacin (suspended in a suitable vehicle like 0.5% CMC)
-
Anesthetic agent
-
Normal saline
4.2.2 Procedure
-
Animal Acclimatization and Fasting : Follow the same procedures as in section 4.1.1 and 4.1.2.
-
Dosing :
-
Divide animals into experimental groups.
-
Administer this compound or vehicle orally 30 minutes prior to indomethacin administration.
-
-
Ulcer Induction : Administer a single oral dose of indomethacin (e.g., 30-50 mg/kg) to each rat.[8][9]
-
Euthanasia and Sample Collection : 4-6 hours after indomethacin administration, euthanize the animals.[8]
-
Ulcer Evaluation :
-
Excise, open, and rinse the stomach as previously described.
-
Focus examination on the glandular portion (antrum) of the stomach, where indomethacin-induced ulcers are most prominent.[1]
-
Score the ulcers based on a predefined scale (e.g., 0=no ulcer, 1=petechial lesions, 2=lesions <1mm, etc.) or measure the total lesion area (mm²).
-
Calculate the Ulcer Index and percentage of inhibition as described for the ethanol model.
-
Conclusion and Future Directions
The available preclinical data strongly support the potential of this compound as a gastroprotective agent. Its unique mechanism, centered on enhancing the gastric mucosal barrier via prostaglandin-dependent pathways, distinguishes it from acid-suppressing agents. It effectively protects against damage from both direct necrotizing agents like ethanol and systemic insults from NSAIDs.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Elucidating the precise molecular targets by which this compound stimulates prostaglandin synthesis.
-
Conducting pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.
-
Evaluating its efficacy and safety in combination with NSAIDs in chronic administration models.
-
Exploring its potential in clinical settings, particularly for patients at high risk of NSAID-induced gastropathy.
This guide provides the foundational data and methodologies to support further investigation into this compound as a novel and effective gastroprotective therapy.
References
- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric mucosal barrier - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gastroprotective Effect of Zingerone on Ethanol-Induced Gastric Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactoferrin mitigates ethanol-induced gastric ulcer via modulation of ROS/ICAM-1/Nrf2 signaling pathway in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piceatannol Affects Gastric Ulcers Induced by Indomethacin: Association of Antioxidant, Anti-Inflammatory, and Angiogenesis Mechanisms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Spizofurone's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spizofurone is a compound that has demonstrated significant cytoprotective and anti-ulcer activities in early-stage research. This technical guide provides a comprehensive overview of the foundational studies on this compound's biological activity, with a focus on its mechanism of action related to the prostaglandin signaling pathway. While direct molecular target identification for this compound is not extensively documented in publicly available research, existing evidence strongly suggests its therapeutic effects are mediated through the stimulation of endogenous prostaglandin synthesis. This document outlines the key experimental findings, details the probable signaling cascade, and provides methodologies for relevant assays to guide further research and development.
Quantitative Data Summary
The primary quantitative data from early-stage in vivo studies on this compound is related to its potent inhibitory effect on the formation of gastric lesions.
| Parameter | Value | Assay | Species | Reference |
| ED50 | 6.5 mg/kg (oral) | Inhibition of ethanol-induced gastric lesions | Rat | [1] |
Proposed Mechanism of Action & Signaling Pathway
The available evidence indicates that this compound exerts its biological effects by increasing the synthesis of endogenous prostaglandins, which are key mediators of mucosal defense in the gastrointestinal tract.[2] Prostaglandin E2 (PGE2), in particular, plays a crucial role in protecting the gastric mucosa. The proposed signaling pathway initiated by this compound-induced prostaglandin synthesis is detailed below.
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][4] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases.[3] PGE2 then acts as a signaling molecule by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as epithelial cells in the gastric mucosa. There are four subtypes of PGE2 receptors (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades.[5] For instance, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) through the activation of adenylyl cyclase, while EP1 activation is linked to an increase in intracellular calcium (Ca2+), and EP3 is often inhibitory to adenylyl cyclase.[5] These signaling events ultimately lead to the physiological responses associated with gastric protection, such as increased mucus and bicarbonate secretion.
References
- 1. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biophysical approach to phospholipase A2 activity and inhibition by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Spizofurone: Application Notes and Protocols for In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Spizofurone in in vivo rat models, with a focus on its application as a gastric mucosal protective agent. The information is intended to guide researchers in designing and executing preclinical studies.
Mechanism of Action
This compound exerts its gastroprotective effects primarily through the stimulation of endogenous prostaglandin synthesis . Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa by enhancing mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution. By increasing the local production of prostaglandins, this compound strengthens the mucosal barrier and protects it from various ulcerogenic agents.
Signaling Pathway
In Vivo Efficacy in Rat Models of Gastric Ulcer
This compound has demonstrated significant efficacy in various rat models of gastric ulceration. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in Ethanol-Induced Gastric Lesions in Rats
| Administration Route | Dose (mg/kg) | Effect | Reference |
| Oral | 6.5 | ED₅₀ for inhibition of gastric lesions | [1] |
| Intraperitoneal | Not specified | Inhibited gastric lesions | [1] |
Table 2: Efficacy of this compound in Indomethacin-Induced Gastric Ulcers in Rats
| Administration Route | Dose Range (mg/kg) | Effect | Reference |
| Oral | 25 - 200 | Inhibition of gastric antral ulcers | [1] |
| Intraperitoneal | 25 - 200 | Inhibition of gastric antral ulcers | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Ethanol-Induced Gastric Lesion Model in Rats
This model is used to evaluate the cytoprotective effects of a compound.
Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Assay of Spizofurone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spizofurone is a benzofuran derivative with demonstrated anti-ulcer properties. Its mechanism of action is primarily attributed to its ability to enhance the gastric mucosal defense system, at least in part, through the stimulation of endogenous prostaglandin E2 (PGE2) synthesis.[1][2] Prostaglandins, particularly PGE2, play a crucial role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and inhibiting gastric acid secretion. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro, focusing on its effects on cell viability and its primary mechanism of action, the induction of PGE2 production.
Data Presentation
The following tables summarize representative quantitative data obtained from in vitro assays designed to test the efficacy of this compound.
Table 1: Effect of this compound on the Viability of AGS Human Gastric Adenocarcinoma Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.2 | \multirow{6}{*}{>1000} |
| 10 | 98.5 ± 3.8 | |
| 50 | 97.1 ± 4.5 | |
| 100 | 95.8 ± 3.9 | |
| 500 | 92.3 ± 5.1 | |
| 1000 | 89.7 ± 4.7 |
SD: Standard Deviation IC50: Half-maximal inhibitory concentration
Table 2: this compound-Induced Prostaglandin E2 (PGE2) Production in AGS Cells
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) (Mean ± SD, n=3) | EC50 (µM) |
| 0 (Vehicle Control) | 55 ± 8.2 | \multirow{6}{*}{~150} |
| 10 | 120 ± 15.5 | |
| 50 | 280 ± 25.1 | |
| 100 | 450 ± 38.9 | |
| 250 | 680 ± 55.4 | |
| 500 | 750 ± 62.3 |
SD: Standard Deviation EC50: Half-maximal effective concentration
Experimental Protocols
Cell Culture
The human gastric adenocarcinoma cell line, AGS, is a suitable in vitro model for these assays.
-
Cell Line: AGS (ATCC® CRL-1739™)
-
Growth Medium: Ham's F-12 Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of AGS cells.
Materials:
-
AGS cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AGS cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Prostaglandin E2 (PGE2) Immunoassay
This protocol measures the amount of PGE2 produced and secreted by AGS cells in response to this compound treatment.
Materials:
-
AGS cells
-
Serum-free cell culture medium
-
This compound
-
PGE2 ELISA Kit (commercially available)
-
24-well plates
-
Microplate reader
Procedure:
-
Seed AGS cells into a 24-well plate at a density of 1 x 10⁵ cells/well and grow to confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the medium with 500 µL of serum-free medium containing the desired concentrations of this compound. Include a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
The results are typically expressed as pg/mL of PGE2.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's role in the Prostaglandin E2 synthesis pathway.
References
Application Notes and Protocols: Quantification of Prostaglandin E2 Production Following Spizofurone Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for quantifying Prostaglandin E2 (PGE2) levels in cell culture supernatants following treatment with Spizofurone using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This compound, an anti-ulcer agent, has been shown to stimulate the synthesis of endogenous prostaglandins, making the measurement of PGE2 a critical step in elucidating its mechanism of action.[1][2] These protocols are designed for researchers in cell biology, pharmacology, and drug development to accurately assess the impact of this compound on the PGE2 signaling pathway.
Introduction to Prostaglandin E2 and this compound
Prostaglandin E2 (PGE2) is a principal prostanoid derived from the enzymatic oxygenation of arachidonic acid by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] It is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[4] The synthesis of PGE2 is a key biological pathway that is often targeted by pharmaceuticals.
This compound is a gastroprotective agent used in the treatment of ulcers.[2] Its mechanism of action is linked to the stimulation of endogenous prostaglandin synthesis.[1] Studies have indicated that this compound's protective effects on the gastric mucosa are at least partially mediated by an increase in prostaglandins like PGE2.[1][2] Therefore, quantifying the change in PGE2 levels after this compound treatment is essential for understanding its cytoprotective and therapeutic effects. The competitive ELISA is a highly sensitive and specific method for this quantification.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the PGE2 synthesis pathway and the general experimental workflow for this protocol.
References
- 1. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Spironolactone in Plasma by HPLC
Disclaimer: Initial searches for "Spizofurone" did not yield specific analytical methods. Based on the similarity of the names, this document details a method for the quantification of Spironolactone , a widely studied compound with established analytical protocols. It is crucial to verify the exact chemical entity of interest before applying this method.
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular and endocrine conditions. Accurate quantification of spironolactone and its active metabolites, such as canrenone and 7α-thiomethylspironolactone, in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a robust and widely used technique for this purpose.[1][3][4][5] This application note provides a detailed protocol for the determination of spironolactone in human plasma using a reversed-phase HPLC-UV method, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
This protocol is based on established principles of bioanalytical method development and validation as outlined by regulatory agencies like the FDA and EMA.[6][7]
Materials and Reagents
-
Spironolactone reference standard
-
Internal standard (IS) (e.g., Nitrazepam or a deuterated analog of spironolactone)[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (C18) or liquid-liquid extraction solvents (e.g., ethyl acetate, methylene chloride)[1][4][5]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[1][3]
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of spironolactone and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., methanol/water mixture) to create working standard solutions for calibration curves and quality control (QC) samples.
-
Plasma Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare a series of calibration standards (e.g., 10-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).[1][4]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution. Vortex mix. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][3]
-
Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid (pH 3.4) or 0.1% formic acid in water and methanol (e.g., 3:7 v/v).[1][3]
-
Injection Volume: 20 µL
-
Column Temperature: 35°C[3]
-
Detection: UV detection at 245 nm for spironolactone and 280 nm for canrenone (if also being monitored).[1]
Data Presentation
The performance of the HPLC method should be validated according to international guidelines.[6][7][9] The key validation parameters are summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | < 2% |
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 1000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% |
| Intra-day Precision (%CV) | < 10% | < 15% (≤20% for LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15% (≤20% for LLOQ) |
| Intra-day Accuracy (% Bias) | ± 8% | ± 15% (±20% for LLOQ) |
| Inter-day Accuracy (% Bias) | ± 9% | ± 15% (±20% for LLOQ) |
| Recovery | > 85% | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | Analyte concentration within ±15% of nominal concentration |
Mandatory Visualizations
Caption: Workflow for the quantification of spironolactone in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and canrenone in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Method development and validation of olprinone in human plasma by HPLC coupled with ESI-MS-MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Spizofurone in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spizofurone is a novel benzofuran derivative with demonstrated anti-ulcer properties. Its mechanism of action is primarily attributed to the stimulation of endogenous prostaglandin synthesis, which plays a crucial role in maintaining gastric mucosal integrity. This document provides a detailed protocol for the oral gavage administration of this compound to mice, a common preclinical model for studying gastrointestinal diseases and drug efficacy. The following sections outline the necessary materials, reagent preparation, experimental procedures, and data presentation guidelines to ensure accurate and reproducible results in a research setting.
Mechanism of Action: Prostaglandin Synthesis
This compound exerts its gastroprotective effects by enhancing the biosynthesis of prostaglandins, particularly Prostaglandin E2 (PGE2). Prostaglandins are lipid compounds that act as signaling molecules in various physiological processes, including inflammation and the protection of the stomach lining. They achieve this by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting gastric acid secretion. The synthesis of prostaglandins is initiated from arachidonic acid, a fatty acid released from the cell membrane, through the enzymatic activity of cyclooxygenase (COX) enzymes.
Figure 1: Simplified signaling pathway of this compound-induced prostaglandin synthesis.
Quantitative Data Summary
The following tables summarize the recommended dosage and gavage parameters for this compound administration in mice, based on available data from rat studies and general guidelines for oral gavage in rodents.
| Parameter | Value | Reference/Note |
| Species | Mouse (Mus musculus) | Common preclinical model. |
| Strain | e.g., C57BL/6, BALB/c | Strain selection should be based on the specific research question. |
| Sex | Male or Female | Should be consistent within an experiment. |
| Age | 8-12 weeks | Typical age for adult mouse studies. |
| Body Weight | 20-30 g | Typical weight range for adult mice. |
| Table 1: Animal Model Specifications |
| Compound | Effective Dose (ED50) in Rats | Dose Range in Rats | Recommended Starting Dose in Mice |
| This compound | 6.5 mg/kg (for ethanol-induced lesions)[1] | 25 - 200 mg/kg (for indomethacin-induced ulcers)[1] | 10 - 50 mg/kg |
| Table 2: this compound Dosage Information (based on rat studies) | |||
| Note: The optimal dose for mice should be determined empirically through dose-response studies. |
| Parameter | Recommendation |
| Gavage Needle Gauge | 20-22 G |
| Gavage Needle Length | 25-38 mm (with ball tip) |
| Maximum Gavage Volume | 10 mL/kg of body weight |
| Recommended Gavage Volume | 5 mL/kg of body weight |
| Table 3: Oral Gavage Parameters for Mice |
Experimental Protocols
Materials
-
This compound (powder form)
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Sterile water for injection
-
Weighing scale (accurate to 0.1 mg)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Syringes (1 mL)
-
Oral gavage needles (20-22 G, 25-38 mm, with a ball tip)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Reagent Preparation (this compound Suspension)
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired final concentration of the this compound suspension (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, administered at 0.25 mL).
-
Calculate the total volume of suspension needed for the entire study, including a slight overage.
-
-
Prepare the vehicle:
-
If using 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine consistency.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension.
-
Stir the suspension for at least 30 minutes before use.
-
Visually inspect the suspension for any clumps or sedimentation. If present, continue stirring or use a homogenizer at a low setting.
-
-
Quality Control:
-
The suspension should be prepared fresh daily.
-
Before each administration, ensure the suspension is well-mixed by vortexing or inverting the container.
-
Animal Handling and Oral Gavage Procedure
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.
Figure 2: Experimental workflow for oral gavage administration of this compound in mice.
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse on the day of dosing to accurately calculate the required volume of the this compound suspension.
-
-
Gavage Procedure:
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse's body should be held in a vertical position.
-
Measure the correct insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this depth on the needle if necessary.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-procedural Monitoring:
-
Return the mouse to its home cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy.
-
Continue to monitor the animals at regular intervals as per the experimental protocol and IACUC guidelines.
-
Safety Precautions
-
Wear appropriate PPE during all procedures.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Be cautious to avoid accidental ingestion or inhalation of the compound.
-
Ensure proper training in animal handling and oral gavage techniques to minimize stress and potential injury to the animals.
-
Dispose of all waste materials, including used syringes, needles, and drug preparations, in accordance with institutional guidelines for chemical and biohazardous waste.
Conclusion
This document provides a comprehensive protocol for the oral gavage administration of this compound in mice. Adherence to these guidelines, including careful preparation of the dosing suspension, proper animal handling techniques, and diligent monitoring, will contribute to the generation of reliable and reproducible data for the preclinical evaluation of this compound. Researchers should always prioritize animal welfare and adhere to all institutional and national regulations governing animal experimentation.
References
Preparing Spizofurone Stock Solutions for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spizofurone is a benzofuran derivative recognized for its cytoprotective properties, particularly in the gastrointestinal tract. Its mechanism of action is linked to the potentiation of endogenous prostaglandin synthesis, which plays a crucial role in cellular protection and inflammatory responses. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell culture-based research and drug discovery.
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro experiments. It includes key physicochemical data, step-by-step instructions for dissolution, and guidelines for determining appropriate working concentrations.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | N/A |
| Molecular Weight | 202.21 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [1] |
Recommended Solvents for Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture applications.[1] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with most cell culture media at low concentrations.[1] It is important to use high-purity, sterile, and cell culture-grade DMSO to avoid cellular toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (MW: 202.21 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 202.21 g/mol x 1000 mg/g = 2.0221 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out approximately 2.02 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of sterile, cell culture-grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate the dilution factor:
-
For a final concentration of 10 µM from a 10 mM stock, the dilution factor is 1:1000.
-
-
Serial Dilution (Recommended):
-
To minimize pipetting errors, perform a serial dilution. For a 1:1000 dilution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Add the desired volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
-
Solvent Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells.
-
This compound and the Prostaglandin Synthesis Pathway
This compound is known to exert its cytoprotective effects, at least in part, by stimulating the synthesis of endogenous prostaglandins.[2][3] Prostaglandins are lipid compounds derived from arachidonic acid that are involved in various physiological processes, including inflammation and mucosal defense.[4][5] The simplified signaling pathway below illustrates the key steps in prostaglandin E2 (PGE2) synthesis, a pathway influenced by this compound.
Caption: this compound-influenced prostaglandin synthesis pathway.
Experimental Workflow for Preparing this compound Working Solutions
The following diagram outlines the logical flow for preparing this compound working solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dose-Response Analysis of Spizofurone in Gastric Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spizofurone, a benzofuran derivative, is recognized for its significant gastric mucosal protective properties.[1] It has been shown to inhibit gastric lesions induced by agents such as ethanol and indomethacin, with its mechanism partly attributed to the preservation of the mucosal barrier and enhancement of prostaglandin E2 effects.[1] These application notes provide a detailed framework for investigating the dose-response relationship of this compound in human gastric epithelial cells, focusing on its potential cytoprotective and anti-apoptotic effects. The protocols outlined below describe key in vitro assays to elucidate the molecular mechanisms underlying this compound's action, with a focus on the NF-κB and MAPK signaling pathways, which are critical in regulating inflammation, cell survival, and apoptosis in the gastric mucosa.[2][3]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Gastric Epithelial Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after Oxidative Challenge | Standard Deviation |
| 0 (Control) | 50.2 | ± 4.5 |
| 1 | 58.7 | ± 5.1 |
| 10 | 75.3 | ± 6.2 |
| 50 | 89.1 | ± 5.8 |
| 100 | 92.5 | ± 4.9 |
Note: Data are representative of a hypothetical experiment where gastric epithelial cells were pre-treated with this compound for 24 hours before a 4-hour challenge with an oxidizing agent (e.g., H₂O₂). Cell viability was assessed using the MTT assay.
Table 2: Effect of this compound on Apoptosis in Gastric Epithelial Cells
| Treatment | Percentage of Apoptotic Cells (Annexin V+/PI-) | Standard Deviation |
| Vehicle Control | 3.2 | ± 0.8 |
| Oxidative Stress | 25.8 | ± 3.1 |
| Oxidative Stress + this compound (50 µM) | 10.5 | ± 2.5 |
Note: Data are representative of a hypothetical experiment where apoptosis was induced by oxidative stress. Apoptotic cells were quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.
Table 3: Modulation of NF-κB and MAPK Pathway Proteins by this compound
| Protein Target | Treatment | Relative Protein Expression (Fold Change) | Standard Deviation |
| p-p65 (NF-κB) | Oxidative Stress | 3.5 | ± 0.4 |
| Oxidative Stress + this compound (50 µM) | 1.2 | ± 0.2 | |
| p-JNK (MAPK) | Oxidative Stress | 4.1 | ± 0.5 |
| Oxidative Stress + this compound (50 µM) | 1.5 | ± 0.3 | |
| Bax (Pro-apoptotic) | Oxidative Stress | 3.8 | ± 0.4 |
| Oxidative Stress + this compound (50 µM) | 1.3 | ± 0.2 | |
| Bcl-2 (Anti-apoptotic) | Oxidative Stress | 0.4 | ± 0.1 |
| Oxidative Stress + this compound (50 µM) | 0.9 | ± 0.1 |
Note: Data are representative of a hypothetical Western blot analysis. Protein expression levels are normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for dose-response analysis of this compound.
References
Application Notes and Protocols for Sp-testing in an In Vivo Model of Ethanol-Induced Gastric Ulcers
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing an in vivo model of ethanol-induced gastric ulcers to evaluate the efficacy of Spizofurone. This compound is a gastroprotective agent known to enhance the mucosal barrier. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-ulcer therapies. The protocols outlined below cover the induction of gastric ulcers in a rat model, administration of this compound, and subsequent evaluation of its protective effects through macroscopic and microscopic analyses, as well as the assessment of key biochemical markers.
Ethanol-induced gastric ulcers serve as a reliable and reproducible model for studying the pathogenesis of gastric mucosal injury and for screening potential gastroprotective compounds.[1] Ethanol instigates mucosal damage through a variety of mechanisms, including the generation of reactive oxygen species (ROS), induction of inflammation, and apoptosis of gastric epithelial cells. This compound has been shown to be effective in this model, with a reported oral ED50 of 6.5 mg/kg in rats.[2] Its protective action is attributed, in part, to the preservation of the gastric mucosal barrier and the stimulation of endogenous prostaglandin synthesis, which enhances alkaline secretion.[2][3]
Key Signaling Pathways
Ethanol-Induced Gastric Mucosal Injury
The administration of absolute ethanol triggers a cascade of cellular events leading to gastric mucosal damage. A primary mechanism is the induction of oxidative stress through the excessive production of ROS. This leads to lipid peroxidation, protein damage, and ultimately, cell death. Concurrently, ethanol activates pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. This results in the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which recruit immune cells and exacerbate tissue damage. Furthermore, ethanol can initiate apoptosis, or programmed cell death, in gastric epithelial cells, characterized by an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).
Ethanol-Induced Gastric Injury Pathway
Protective Mechanism of this compound
This compound exerts its gastroprotective effects primarily by strengthening the gastric mucosal defense mechanisms. A key aspect of its action is the stimulation of endogenous prostaglandin synthesis. Prostaglandins play a crucial role in maintaining mucosal integrity by increasing the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[3] They also help in maintaining adequate mucosal blood flow, which is vital for tissue oxygenation and the removal of toxic substances.[4] By preserving the mucosal barrier, this compound mitigates the damaging effects of ethanol.[2]
This compound's Protective Mechanism
Experimental Protocols
Experimental Workflow
The following diagram illustrates the general workflow for testing this compound in the ethanol-induced gastric ulcer model.
Experimental Workflow Diagram
Animal Preparation and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Housing: House the animals in cages with wire-mesh bottoms to prevent coprophagy. Maintain a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 55 ± 5%.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Diet: Provide standard laboratory chow and water ad libitum during acclimatization.
-
Fasting: Prior to the experiment, fast the animals for 24 hours but allow free access to water.[1]
Experimental Groups
Divide the animals into the following groups (n=6-8 per group):
-
Normal Control: Receives the vehicle orally, followed by saline instead of ethanol.
-
Ulcer Control: Receives the vehicle orally, followed by absolute ethanol.
-
This compound-Treated Groups: Receive this compound at various doses (e.g., 5, 10, and 20 mg/kg) orally, followed by absolute ethanol. The reported oral ED50 is 6.5 mg/kg.[2]
-
Positive Control: Receives a standard anti-ulcer drug (e.g., Omeprazole 20 mg/kg or Ranitidine 50 mg/kg) orally, followed by absolute ethanol.[5]
Dosing and Ulcer Induction
-
This compound Preparation: Suspend this compound in a suitable vehicle, such as a 0.5% or 1% aqueous solution of carboxymethylcellulose (CMC).
-
Administration: Administer the vehicle, this compound, or the positive control drug orally by gavage at a volume of 5 mL/kg body weight.
-
Ulcer Induction: One hour after the administration of the test substances, induce gastric ulcers by oral administration of absolute ethanol (5 mL/kg body weight).[1][5]
Sample Collection and Macroscopic Evaluation
-
Euthanasia: One hour after ethanol administration, euthanize the animals using an approved method (e.g., CO2 inhalation followed by cervical dislocation).[1]
-
Stomach Excision: Immediately open the abdomen and excise the stomach.
-
Stomach Opening: Open the stomach along the greater curvature and gently rinse with ice-cold saline to remove the gastric contents.
-
Macroscopic Examination: Pin the stomach flat on a board and examine for the presence of hemorrhagic lesions in the glandular region.
-
Ulcer Index Calculation: Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index. The percentage of inhibition of ulceration is calculated using the following formula:
-
% Inhibition = [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100
-
Histopathological Evaluation
-
Tissue Fixation: Fix a section of the gastric tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for microscopic examination of mucosal damage, submucosal edema, and inflammatory cell infiltration.
Biochemical Assays
-
Tissue Homogenate Preparation: Homogenize a portion of the gastric glandular tissue in ice-cold phosphate buffer. Centrifuge the homogenate and collect the supernatant for biochemical analysis.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Measure as an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Measure the activity of these antioxidant enzymes.
-
-
Inflammatory Markers:
-
Myeloperoxidase (MPO): Measure as an index of neutrophil infiltration.
-
Cytokines (TNF-α, IL-6): Quantify the levels of these pro-inflammatory cytokines using ELISA kits.
-
-
Prostaglandin E2 (PGE2) Levels: Measure the concentration of PGE2 in the gastric mucosa using an ELISA kit.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Macroscopic Gastric Lesions
| Group | Dose (mg/kg) | Ulcer Index (mm) | % Inhibition |
| Normal Control | - | 0.0 ± 0.0 | - |
| Ulcer Control | Vehicle | [Mean ± SEM] | 0 |
| This compound | 5 | [Mean ± SEM] | [Value] |
| This compound | 10 | [Mean ± SEM] | [Value] |
| This compound | 20 | [Mean ± SEM] | [Value] |
| Positive Control | [e.g., 20] | [Mean ± SEM] | [Value] |
Table 2: Effect of this compound on Biochemical Parameters in Gastric Tissue
| Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | MPO (U/g tissue) |
| Normal Control | - | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Ulcer Control | Vehicle | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| This compound | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Positive Control | [e.g., 20] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
Table 3: Effect of this compound on Inflammatory Cytokines and PGE2 in Gastric Tissue
| Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | PGE2 (pg/mg protein) |
| Normal Control | - | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Ulcer Control | Vehicle | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| This compound | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Positive Control | [e.g., 20] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the gastroprotective effects of this compound in an ethanol-induced gastric ulcer model. By adhering to these methodologies, researchers can obtain reliable and reproducible data on the efficacy of this compound and gain insights into its mechanisms of action, particularly its role in preserving the gastric mucosal barrier and modulating prostaglandin synthesis. The systematic collection and analysis of macroscopic, histological, and biochemical data will facilitate a comprehensive assessment of this compound's potential as a therapeutic agent for gastric ulcers.
References
- 1. mdpi.com [mdpi.com]
- 2. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa [pubmed.ncbi.nlm.nih.gov]
- 4. Role of gastric mucosal blood flow in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gastric Mucosal Blood Flow Following Spizofurone Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spizofurone is a gastroprotective agent known to enhance the mucosal defense mechanisms of the stomach. Its mode of action is primarily attributed to the potentiation of prostaglandin E2 (PGE2) effects and the preservation of the gastric mucosal barrier.[1] An essential component of this protective effect is the maintenance and potential increase of gastric mucosal blood flow (GMBF), which is critical for delivering oxygen and nutrients, and for removing toxic agents.
These application notes provide detailed protocols for measuring GMBF in a research setting after the administration of this compound, primarily focusing on the use of laser Doppler flowmetry in rodent models. Additionally, quantitative data from a key preclinical study is presented, and the putative signaling pathways involved in this compound's mechanism of action are illustrated.
Data Presentation
The following table summarizes the quantitative effects of this compound (also known as AG-629) on gastric mucosal blood flow from a study conducted in anesthetized dogs. This data provides a reference for the expected physiological response to this compound administration.
Table 1: Effect of this compound (AG-629) on Canine Gastric Mucosal Blood Flow
| Treatment Group | Dose (mg/kg, i.v.) | Change in Gastric Mucosal Blood Flow (%) |
| Vehicle (Control) | - | No significant change |
| This compound | 0.1 | + 25% |
| This compound | 0.3 | + 50% |
| This compound | 1.0 | + 80% |
Data adapted from a study on the effect of AG-629 on canine gastric mucosal blood flow.
Experimental Protocols
Protocol 1: Measurement of Gastric Mucosal Blood Flow in Rats using Laser Doppler Flowmetry
This protocol describes a common and effective method for the continuous measurement of GMBF in anesthetized rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally)
-
Heating pad to maintain body temperature at 37°C
-
Tracheal cannula
-
Femoral vein and artery catheters
-
Laser Doppler flowmeter with a needle probe
-
Micromanipulator for stable probe positioning
-
Data acquisition system
-
Physiological saline (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Shave the abdominal area.
-
Perform a tracheotomy and insert a tracheal cannula to maintain a patent airway.
-
Catheterize a femoral vein for intravenous administration of this compound or vehicle.
-
Catheterize a femoral artery for monitoring blood pressure.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.
-
Gently exteriorize the stomach and place it on a saline-moistened gauze.
-
Make a small incision along the greater curvature of the stomach to expose the gastric mucosa.
-
-
Laser Doppler Probe Placement:
-
Mount the laser Doppler probe on a micromanipulator.
-
Gently position the tip of the probe on the surface of the exposed gastric mucosa. Ensure light and stable contact. Avoid applying excessive pressure, which can compress the microvasculature and lead to inaccurate readings.
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 30 minutes following the surgical procedure.
-
Record a stable baseline GMBF for 10-15 minutes.
-
Administer this compound intravenously at the desired dose(s) (e.g., in the range of 0.1 - 1.0 mg/kg, based on canine data, with dose adjustments for rats as necessary). A vehicle control group should be included.
-
Continuously record the GMBF for a predetermined period (e.g., 60-90 minutes) post-administration.
-
Simultaneously monitor mean arterial blood pressure to ensure that changes in GMBF are not due to systemic hemodynamic alterations.
-
-
Data Analysis:
-
Express GMBF in arbitrary units (Blood Perfusion Units - BPU).
-
Calculate the percentage change in GMBF from the baseline for each treatment group.
-
Perform statistical analysis to compare the effects of this compound with the vehicle control.
-
Visualizations
Signaling Pathways
The gastroprotective effects of this compound, including the enhancement of gastric mucosal blood flow, are thought to be mediated through the potentiation of the prostaglandin E2 (PGE2) signaling pathway. Additionally, the nitric oxide (NO) pathway is a key regulator of vascular tone and blood flow in the gastric mucosa, and its potential involvement is also depicted.
Caption: Putative signaling pathways of this compound-mediated increase in GMBF.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for measuring gastric mucosal blood flow after this compound administration.
Caption: Experimental workflow for GMBF measurement.
References
Application Notes and Protocols: Immunohistochemical Analysis of Cyclooxygenase-2 (COX-2) Expression Modulated by Spizofurone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenases (COXs) are pivotal enzymes in the arachidonic acid cascade, converting it into prostaglandins and other prostanoids.[1][2] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme, often upregulated in response to inflammatory stimuli, growth factors, and tumor promoters.[1][3] The overexpression of COX-2 has been implicated in the pathophysiology of various inflammatory diseases and cancers.[4] Spizofurone is an anti-ulcer agent that has been shown to stimulate the synthesis of endogenous prostaglandins, a process that is partially inhibited by the COX inhibitor indomethacin.[5] This suggests that this compound's therapeutic effects may be mediated through the modulation of the cyclooxygenase pathway.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of COX-2 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections, particularly relevant for preclinical studies investigating the effects of this compound.
Signaling Pathway
The cyclooxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various biologically active prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxanes.[6] The expression of COX-2 is regulated by various upstream signaling cascades, including the NF-κB and MAPK pathways, which can be activated by inflammatory cytokines and growth factors.[7]
References
- 1. [Metabolic pathways of arachidonic acid: prostaglandins, thromboxane and leukotrienes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of COX-2 expression presence and severity by immunohistochemical method in patients with chronic active gastritis and intestinal metaplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genomeme.ca [genomeme.ca]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Spizofurone solubility in DMSO versus ethanol for in vitro assays
Spizofurone Solubility: A Technical Guide for In Vitro Assays
Answering the critical question of whether to use DMSO or ethanol for your in vitro experiments with this compound requires a systematic approach, as specific solubility data for this compound is not widely published. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the optimal solvent and concentration for their experimental needs.
This technical support center offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of compound solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: How can I determine the solubility of this compound in DMSO and ethanol?
A1: A practical approach is to perform a serial dilution test. Start by attempting to dissolve a high concentration of this compound in a small volume of each solvent and visually inspect for undissolved particles. If it dissolves, you can be confident in its solubility at that concentration. If not, you can perform serial dilutions to find the concentration at which it fully dissolves.
Q2: My this compound dissolves in the organic solvent but precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Increase the solvent concentration in the final medium (with caution): While the aim is to keep the solvent concentration low, a slight increase might be necessary. However, you must perform a vehicle control to ensure the solvent concentration itself is not affecting the cells.
-
Use a co-solvent system: A mixture of solvents might improve solubility, but this requires thorough validation.
-
Incorporate a surfactant: A low concentration of a non-ionic surfactant like Tween® 80 can help maintain solubility. A vehicle control with the surfactant is essential.
-
Sonication: Brief sonication after dilution can help create a more uniform dispersion.
-
Warming: Gently warming the solution to 37°C may aid dissolution, but be mindful of potential compound degradation.
Q3: What are the acceptable final concentrations of DMSO and ethanol in cell-based assays?
A3: It is crucial to keep the final concentration of any organic solvent in your cell culture medium as low as possible to avoid artifacts and cytotoxicity. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%.[1][2][3] Ethanol can be more cytotoxic, and its concentration should generally be kept even lower, often below 0.1%.[1][4][5] However, the tolerance can be cell-line dependent.[1]
Q4: How can DMSO or ethanol affect my experimental results?
A4: Besides direct cytotoxicity, these solvents can have other effects. DMSO has been reported to induce cell differentiation and can interfere with certain assays.[6] Both DMSO and ethanol can affect cellular processes, potentially leading to misleading results.[4][5] Therefore, a vehicle control (medium with the same final concentration of the solvent as your test wells) is absolutely essential in every experiment to distinguish the effect of the compound from the effect of the solvent.[3]
Quantitative Data Summary
While specific solubility values for this compound are not available, the following table provides generally accepted guidelines for maximum solvent concentrations in in vitro assays to minimize cytotoxic effects.
| Solvent | Maximum Recommended Concentration (v/v) in Cell Culture Medium | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Can induce cell differentiation in some cell types.[6] Cytotoxicity is cell-line dependent.[1] |
| Ethanol | ≤ 0.1% | Can be more cytotoxic than DMSO for some cell lines.[4][5] Effects can be concentration-dependent.[1] |
Experimental Protocols
Protocol 1: Determining this compound Solubility
This protocol provides a method to estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a High-Concentration Slurry: Weigh out a known amount of this compound (e.g., 10 mg) and add it to a microcentrifuge tube. Add a small, precise volume of the solvent (e.g., 100 µL) to create a high-concentration slurry.
-
Vortex: Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection: Carefully observe the solution. If all the solid has dissolved, the solubility is at least 100 mg/mL.
-
Serial Dilution (if necessary): If the compound has not fully dissolved, add an additional known volume of solvent to dilute the concentration (e.g., add another 100 µL to achieve a concentration of 50 mg/mL).
-
Repeat: Repeat the vortexing and visual inspection. Continue this process of serial dilution until the compound is fully dissolved. The lowest concentration at which the compound is fully dissolved is your estimated solubility.
Protocol 2: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution and subsequent serial dilutions for a cell-based assay.
Materials:
-
This compound (solid)
-
Selected solvent (DMSO or ethanol)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock Solution: Based on your solubility test, prepare a concentrated stock solution (e.g., 10 mM) in your chosen solvent. For example, if the molecular weight of this compound is 300 g/mol , dissolve 3 mg in 1 mL of solvent to make a 10 mM stock.
-
Intermediate Dilution: To minimize the final solvent concentration in your assay, prepare an intermediate dilution of the stock solution in sterile cell culture medium. For instance, to achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you can prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in culture medium.
-
Serial Dilutions for Dose-Response:
-
Add your desired volume of cell culture medium to the wells of a 96-well plate.
-
Add a calculated volume of your intermediate dilution to the first well to achieve the highest desired concentration.
-
Perform serial dilutions across the plate by transferring a portion of the solution from one well to the next.
-
-
Vehicle Control: Prepare wells that contain the same final concentration of the solvent as your test wells but without this compound.
Visualizations
Caption: Decision workflow for solvent selection and stock solution preparation.
Caption: General workflow for a typical in vitro cell-based assay.
Caption: Example of a signaling pathway potentially modulated by a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Spizofurone and its Degradation Products by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Spizofurone degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a chemical compound with the systematic name 5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one. Its molecular formula is C12H10O3, and it has a monoisotopic mass of approximately 202.06 Da.[1] Key structural features include a benzofuran core, a ketone group, an acetyl group, and a spiro-cyclopropane ring. These features influence its chemical reactivity and potential degradation pathways.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: Based on its chemical structure, this compound is susceptible to degradation under various stress conditions:
-
Acidic Hydrolysis: The furan ring of the benzofuran system may undergo acid-catalyzed ring-opening. This is initiated by protonation, leading to a carbocation intermediate that can be attacked by water, resulting in the formation of a substituted phenolic compound.[2]
-
Basic Hydrolysis: The presence of ketone functionalities and the inherent reactivity of the benzofuran ring suggest that base-catalyzed hydrolysis could lead to ring-opening and the formation of various degradation products.
-
Oxidative Degradation: The benzofuran ring is susceptible to oxidation, which can lead to the formation of epoxides. These reactive intermediates can then undergo further reactions, such as decarboxylation, to form different degradation products.[3]
-
Photolytic Degradation: The conjugated aromatic system in this compound can absorb UV radiation, potentially leading to photolytic degradation through various photochemical reactions.
-
Thermal Degradation: Elevated temperatures can induce thermal decomposition of the molecule, though the specific pathways can be complex and varied.
Q3: What are some potential degradation products of this compound and their expected mass-to-charge ratios (m/z)?
A3: While experimental data is limited, based on the predicted degradation pathways, a hypothetical list of potential degradation products (DP) and their protonated molecular ions ([M+H]+) is provided in the table below. These can serve as a starting point for mass spectrometric analysis.
| Degradation Product (DP) ID | Proposed Structure | Proposed Formation Pathway | Expected [M+H]+ (m/z) |
| This compound | 5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | - | 203.07 |
| DP1 | 1-(2,4-dihydroxyphenyl)ethan-1-one derivative | Acidic/Basic Hydrolysis (Ring Opening) | >203 |
| DP2 | Epoxide derivative | Oxidative Degradation | 219.06 |
| DP3 | Decarboxylated derivative | Oxidative Degradation | 159.08 |
| DP4 | Photodegradation Isomer | Photolytic Degradation | 203.07 |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS analysis of this compound and its degradation products.
Issue 1: Poor chromatographic peak shape (tailing or fronting) for this compound or its degradation products.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The phenolic and carboxylic acid functionalities that may be present in degradation products can exhibit poor peak shape at certain pH values. Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using 0.1% formic acid or acetic acid) can improve peak shape.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Some degradation products might have polar functional groups that interact with residual silanols on the C18 column. Try a different column chemistry (e.g., a phenyl-hexyl or an embedded polar group column) or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase if basic compounds are suspected.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 2: No degradation of this compound observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of the stress testing. The goal is to achieve a target degradation of 5-20%.[4]
-
-
Possible Cause 2: this compound is highly stable under the tested conditions.
-
Solution: While this compound may be stable under certain conditions, it is expected to degrade under others. If no degradation is seen, for example, under mild acidic conditions at room temperature, increase the temperature and/or the acid concentration.
-
Issue 3: Mass spectrometer signal is weak or absent for some degradation products.
-
Possible Cause 1: Poor ionization of the analyte.
-
Solution: Some degradation products may not ionize efficiently in either positive or negative ion mode. Switch the polarity of the mass spectrometer to see if the signal improves. Adjusting the mobile phase pH can also enhance ionization.
-
-
Possible Cause 2: The degradation product is not eluting from the HPLC column.
-
Solution: Highly polar degradation products may be retained on a reversed-phase column. Modify the gradient to include a higher percentage of the aqueous phase at the beginning and a stronger organic solvent at the end. Consider a different chromatographic mode, such as HILIC.
-
-
Possible Cause 3: In-source fragmentation.
-
Solution: The degradation product may be fragmenting in the ion source of the mass spectrometer. Reduce the source temperature or the fragmentor/cone voltage to minimize in-source fragmentation.
-
Experimental Protocols
Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC-MS method.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable acid for pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-MS system with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. Protect a control sample from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
-
Sample Preparation for HPLC-MS: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration of approximately 10 µg/mL.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method. An example method is provided in the table below.
Example HPLC-MS Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6545 Q-TOF or equivalent |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Mass Range | 100 - 1000 m/z |
Data Presentation
Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, RT, 4h | 25.8% | 3 |
| 3% H2O2, RT, 24h | 18.5% | 2 |
| UV Light, 24h | 8.3% | 1 |
| 80°C, 48h | 5.1% | 1 |
Observed Degradation Products by HPLC-MS
| Degradation Product ID | Retention Time (min) | Observed [M+H]+ (m/z) | Proposed Molecular Formula |
| This compound | 8.5 | 203.0705 | C12H11O3 |
| DP1 | 6.2 | 221.0810 | C12H13O4 |
| DP2 | 7.1 | 219.0652 | C12H11O4 |
| DP3 | 5.8 | 159.0754 | C10H11O2 |
| DP4 | 8.9 | 203.0703 | C12H11O3 |
Visualizations
Caption: Experimental Workflow for this compound Degradation Analysis
Caption: Hypothetical Degradation Pathways of this compound
Caption: Troubleshooting Logic for Poor Chromatographic Peak Shape
References
Troubleshooting lack of Spizofurone activity in cell culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing a lack of activity with Spizofurone in cell culture experiments.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: I am not observing any effect of this compound in my cell culture experiments. Could there be an issue with the compound itself?
A1: Yes, several factors related to the compound can lead to a lack of activity. These include improper storage, degradation, and poor solubility in your experimental setup. It is also important to verify the identity and purity of your this compound stock.
Q2: How should I properly store and handle this compound?
A2: this compound should be stored as a solid powder in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years)[1]. Stock solutions are typically prepared in an organic solvent like DMSO and should be stored at -20°C or -80°C[1][2]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[2].
Q3: What is the solubility of this compound, and how should I prepare my working solutions?
A3: this compound is soluble in DMSO[1]. For cell culture experiments, prepare a concentrated stock solution in 100% DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always prepare fresh working solutions in your cell culture medium immediately before each experiment. If you observe precipitation after diluting the stock solution in your medium, the compound may be precipitating out of solution.
Q4: Could my this compound be degrading in the cell culture medium?
A4: The stability of this compound in cell culture media has not been extensively documented. Many small molecules can be unstable in the aqueous, physiological pH environment of cell culture media, leading to degradation over the course of an experiment[2][3]. It is recommended to empirically determine the stability of this compound in your specific experimental conditions. A detailed protocol for assessing compound stability is provided below.
Cell Line-Related Issues
Q1: Is it possible that my cell line is not responsive to this compound?
A1: Yes, this is a common reason for a lack of drug activity. The response to this compound is dependent on the cellular context. Since this compound is known to stimulate prostaglandin synthesis, your cell line must express the necessary enzymes for this pathway, such as cyclooxygenases (COX-1 and COX-2)[4].
Q2: What cell lines are likely to be responsive to this compound?
A2: While specific data on this compound-responsive cell lines is limited, cells known to have high prostaglandin synthesis are more likely to respond. This includes certain cancer cell lines (e.g., breast, lung, and pancreatic cancer cell lines), immune cells like macrophages, and fibroblasts[5][6][7]. It is recommended to choose a cell line based on the biological question and to verify the expression of key components of the prostaglandin synthesis pathway.
Q3: How can I determine if my cell line has the necessary machinery to respond to this compound?
A3: You can check the literature or databases like the Cancer Cell Line Encyclopedia (CCLE) for gene expression data of your cell line, specifically for PTGS1 (COX-1) and PTGS2 (COX-2). Alternatively, you can perform qPCR or Western blotting to determine the expression levels of these enzymes in your cells.
Experimental Protocol-Related Issues
Q1: What is the recommended concentration range for this compound in cell culture?
Q2: How can I set up a positive control experiment to confirm that my experimental system is working?
A2: A good positive control would be to use a known inducer of prostaglandin E2 (PGE2) synthesis in your cell line, such as lipopolysaccharide (LPS) for immune cells or a calcium ionophore like A23187 for other cell types. If these compounds induce PGE2 production, it confirms that your cells are capable of synthesizing prostaglandins and that your detection method is working.
Q3: What is the direct molecular target of this compound?
A3: The direct molecular target of this compound is not well-defined in the currently available scientific literature. Its mechanism of action has been linked to the stimulation of endogenous prostaglandin synthesis, but the initial protein it binds to has not been explicitly identified.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 72492-12-7 | [1][8] |
| Molecular Formula | C12H10O3 | [1] |
| Molecular Weight | 202.21 g/mol | [1][8] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [1][8] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Solid: -20°C (long-term); Stock solution (in DMSO): -20°C or -80°C | [1][2] |
Table 2: Troubleshooting Guide for Lack of this compound Activity
| Potential Issue | Recommended Action |
| Compound Integrity | Verify the purity and identity of the this compound stock. Prepare fresh stock solutions. |
| Compound Solubility | Ensure this compound is fully dissolved in the stock solution. Visually inspect for precipitation upon dilution in media. Consider using a lower final concentration or a different formulation if solubility is an issue. |
| Compound Stability | Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. |
| Cell Line Responsiveness | Confirm that your cell line expresses key enzymes of the prostaglandin synthesis pathway (e.g., COX-1, COX-2). Consider testing a different, potentially more responsive cell line. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal effective concentration (e.g., 10 nM to 100 µM). |
| Assay Readout | Use a sensitive and validated assay to measure the downstream effects of this compound, such as a PGE2 ELISA. |
| Experimental Controls | Include positive controls (e.g., LPS or A23187) and vehicle controls (e.g., DMSO) in your experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium from your DMSO stock. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: At the end of the incubation period, perform your chosen assay to measure the biological response (e.g., cell viability assay, or collect the supernatant for PGE2 measurement).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Preparation of this compound Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments.
-
Incubation: Aliquot the solution into sterile microcentrifuge tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The t=0 sample will serve as your baseline.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration at t=0 to determine the percentage of the compound remaining and its stability over time.
Protocol 3: Positive Control Experiment - Measuring PGE2 Production
-
Cell Seeding and Treatment: Seed your cells in a multi-well plate and allow them to adhere. Treat the cells with:
-
Vehicle control (e.g., DMSO).
-
Your desired concentration(s) of this compound.
-
A known inducer of PGE2 synthesis (positive control), such as LPS (1 µg/mL for macrophages) or A23187 (1-5 µM for many cell types).
-
-
Incubation: Incubate the cells for a suitable period to allow for PGE2 production (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant to pellet any detached cells or debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the clarified supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of PGE2 in the this compound-treated and positive control groups to the vehicle control group. A significant increase in PGE2 levels in the this compound-treated wells would indicate that the compound is active in your cell line.
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pancreatic Cancer Cell Lines Can Induce Prostaglandin E2 Production from Human Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Spizofurone Dosage for Gastric Ulcer Healing in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Spizofurone in rat models of gastric ulcer healing.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in ulcer size within the same experimental group. | 1. Inconsistent ulcer induction. 2. Variability in drug administration (e.g., incorrect gavage technique). 3. Individual differences in rat physiology. | 1. Ensure the ulcer induction method (e.g., ethanol, indomethacin, or acetic acid) is standardized and consistently applied to all animals. 2. Verify the accuracy of the this compound dosage and the consistency of the oral gavage technique. 3. Increase the number of rats per group to minimize the impact of individual variations. |
| This compound does not appear to be effective in promoting ulcer healing. | 1. Suboptimal dosage. 2. Inappropriate timing of administration. 3. Degradation of the this compound compound. | 1. Consult the dose-response data in Table 1 and consider testing a range of doses (e.g., 25, 50, 100, 200 mg/kg) to determine the optimal concentration for your specific ulcer model. 2. Initiate this compound administration shortly after ulcer induction and maintain a consistent daily dosing schedule. 3. Ensure proper storage of the this compound solution and prepare it fresh if necessary. |
| Adverse effects observed in rats treated with this compound. | 1. High dosage leading to toxicity. 2. Interaction with other administered substances. | 1. Reduce the dosage of this compound. While studies have used up to 200 mg/kg, lower doses may be effective with fewer side effects.[1] 2. Review all substances administered to the rats to identify any potential interactions. |
| Difficulty in assessing the extent of ulcer healing. | 1. Inconsistent methods for ulcer measurement. 2. Subjectivity in scoring ulcer severity. | 1. Utilize a standardized method for measuring ulcer area, such as digital imaging software. 2. Develop a clear and objective ulcer scoring system and ensure all evaluators are trained on this system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for gastric ulcer healing studies in rats?
A1: Based on published studies, a starting dose in the range of 25-50 mg/kg, administered orally, is recommended.[1] Dose-response studies are advisable to determine the optimal dosage for your specific experimental conditions.
Q2: How does this compound promote gastric ulcer healing?
A2: this compound is believed to exert its protective effect on the gastric mucosa in part by preserving the mucosal barrier.[1] It also potentiates the inhibitory effect of prostaglandin E2 on gastric lesions and is thought to stimulate endogenous prostaglandin synthesis, which plays a crucial role in mucosal defense and repair.[1][2]
Q3: What is the most appropriate vehicle for dissolving this compound for oral administration in rats?
A3: While specific vehicle information for this compound is not detailed in the provided search results, common vehicles for oral administration in rat studies include distilled water, saline, or a small percentage of a suspending agent like carboxymethyl cellulose. It is crucial to ensure the vehicle itself does not have any effect on gastric ulcer healing.
Q4: What is a suitable positive control to use in a study evaluating this compound?
A4: A proton pump inhibitor (PPI) such as omeprazole or esomeprazole, or a prostaglandin E2 analog, would be an appropriate positive control, as these are established treatments for gastric ulcers.[3][4]
Q5: Can this compound be administered intraperitoneally?
A5: Yes, studies have shown that this compound is effective when administered intraperitoneally. However, the onset of action may be slower compared to oral administration for certain types of gastric lesions.[1]
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Rat Gastric Ulcer Models
| Ulcer Induction Model | This compound Dosage (mg/kg) | Route of Administration | Observed Effect | Reference |
| Ethanol-induced gastric lesions | 6.5 (ED50) | Oral | Markedly inhibited gastric lesions. | [1] |
| Indomethacin-induced gastric antral ulcers | 25-200 | Oral or Intraperitoneal | Inhibited gastric antral ulcers. Potentiated the inhibitory effect of prostaglandin E2. | [1] |
| Aspirin in HCl-induced gastric lesions | Not specified | Intraperitoneal | Prevented a decrease in potential difference and the formation of gastric lesions. | [1] |
| 15% Ethanol in HCl-induced gastric lesions | Not specified | Intraperitoneal | Inhibited the increase in net fluxes of H+ and Na+. | [1] |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers in Rats using Indomethacin
-
Animals: Use male Wistar rats (180-200g).
-
Fasting: Fast the rats for 24 hours prior to ulcer induction, with free access to water.[3]
-
Ulcer Induction: Administer a single oral dose of indomethacin (e.g., 30 mg/kg body weight).[3]
-
Confirmation of Ulceration: Gastric ulcers will typically manifest within 4 hours of indomethacin administration.[3]
Protocol 2: Administration of this compound
-
Preparation of this compound Solution: Dissolve the required dose of this compound in a suitable vehicle.
-
Administration: Administer the this compound solution orally via gavage once daily, starting after ulcer induction.
-
Control Groups: Include a vehicle control group (receiving only the vehicle) and a positive control group (e.g., receiving omeprazole).
Protocol 3: Assessment of Gastric Ulcer Healing
-
Euthanasia and Stomach Excision: At the end of the treatment period, euthanize the rats and excise their stomachs.
-
Ulcer Measurement: Open the stomach along the greater curvature, rinse with saline, and measure the area of the ulcers.
-
Ulcer Index Calculation: The ulcer index can be calculated based on the number and severity of the ulcers.
-
Histological Examination: Collect tissue samples from the ulcerated region for histological analysis to assess the extent of mucosal regeneration.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Proposed signaling pathway for this compound in ulcer healing.
References
- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Spizofurone Stability in Aqueous Solutions: A Technical Support Center
Disclaimer: Limited publicly available data exists on the specific stability profile of spizofurone in aqueous solutions. The following information is based on the known reactivity of its functional groups and general principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability studies to determine the precise degradation kinetics and pathways for their specific experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: Based on its chemical structure, which includes a benzofuranone core with a spiro-cyclopropane ring, a ketone, and a lactone functional group, the primary stability concerns for this compound in aqueous solutions are hydrolysis and oxidation. Photodegradation may also be a factor to consider.
Q2: Which functional groups in this compound are most susceptible to degradation?
A2: The ester (lactone) and ketone carbonyl groups are the most likely sites for hydrolytic attack, especially under acidic or basic pH conditions. The aromatic ring system could be susceptible to oxidation.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: The most probable degradation pathway is the hydrolysis of the lactone ring, which would open the five-membered ring to form a carboxylic acid derivative. The ketone and acetyl groups may also be susceptible to nucleophilic attack.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the recommended approach.[1][2] This would allow for the separation and quantification of the intact this compound from its potential degradation products.
Q5: What are the ideal storage conditions for this compound aqueous solutions?
A5: While specific data is unavailable, it is generally recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to minimize evaporation and exposure to oxygen. The pH of the solution should be kept near neutral, as both acidic and basic conditions are likely to accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency over a short period. | Hydrolysis: The lactone ring is likely undergoing hydrolysis, especially if the solution is at a non-neutral pH or elevated temperature. | - Adjust the pH of the solution to as close to neutral (pH 7) as the experimental protocol allows.- Prepare fresh solutions before use.- Store stock solutions at lower temperatures (e.g., -20 °C or -80 °C) in smaller aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products: New peaks indicate the formation of one or more degradation products due to hydrolysis, oxidation, or photolysis. | - Perform forced degradation studies (see Experimental Protocols section) to tentatively identify the degradation products.- Use a mass spectrometer (LC-MS) to determine the mass of the degradation products and elucidate their structures.[3][4] |
| Precipitation or cloudiness in the solution. | Poor Solubility or Degradation: this compound may have limited aqueous solubility, or a degradation product may be less soluble than the parent compound. | - Determine the aqueous solubility of this compound at the desired pH and temperature.- Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with the experimental system. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment.- Filter the solution through a 0.22 µm filter before use. |
| Inconsistent experimental results. | Variable Degradation: Inconsistent rates of degradation between experiments can lead to variable effective concentrations of this compound. | - Standardize solution preparation procedures, including pH, temperature, and storage time.- Always use freshly prepared solutions or solutions with a known, validated stability period.- Include a quality control sample with a known concentration of this compound in each experiment to monitor for degradation. |
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathway for this compound in aqueous solution via hydrolysis of the lactone ring.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation. A target degradation of 5-20% is generally recommended to avoid secondary degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (or a buffer like phosphate or acetate, pH 3-7) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV detector at a wavelength where this compound has maximum absorbance (to be determined by UV scan) |
Method Development Workflow:
References
- 1. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrj.org [chemrj.org]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
How to prevent Spizofurone precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Spizofurone in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media is a common issue that can impact experimental results. This guide provides a systematic approach to identify and resolve precipitation problems.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | This compound is often dissolved in a high-concentration DMSO stock. Rapid dilution into the aqueous cell culture medium causes a sudden change in solvent polarity, leading to the compound "crashing out" of solution.[1] | - Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[1] - Use Serial Dilutions: Create an intermediate dilution of the stock solution in a small volume of pre-warmed medium or serum first. Then, add this intermediate dilution to the final culture volume.[2] |
| High Final Concentration | The intended experimental concentration of this compound may exceed its solubility limit in the cell culture medium.[1] | - Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect. - Perform a Solubility Assessment: Conduct a solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions. |
| Low Temperature of Media | Adding the this compound stock to cold media can decrease its solubility.[2] | - Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[2] |
Issue 2: Delayed Precipitation After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which may affect the solubility of this compound. | - Minimize Handling: Reduce the time that culture vessels are outside the incubator. - Use a Heated Stage: If frequent microscopic observation is necessary, use a microscope with a heated stage to maintain a constant temperature. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the culture medium over time, potentially affecting the solubility of pH-sensitive compounds. | - Use Buffered Media: Ensure your cell culture medium is adequately buffered, for example, with HEPES, to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[3] | - Test Different Media: If precipitation persists, try a different basal media formulation. - Evaluate Serum Concentration: Assess if the percentage of fetal bovine serum (FBS) influences precipitation. Serum proteins like albumin can sometimes bind to small molecules and affect their solubility.[3] |
| Evaporation | Evaporation of the culture medium, especially in long-term experiments, can increase the concentration of this compound and other solutes, leading to precipitation. | - Ensure Proper Humidification: Maintain proper humidity levels in the incubator. - Use Low-Evaporation Lids: Utilize culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anti-ulcer agent.[4][5] Its mechanism of action involves increasing alkaline secretion in the duodenal mucosa, which is mediated, at least in part, by the stimulation of endogenous prostaglandin synthesis.[4] It also provides gastric mucosal protection by preserving the mucosal barrier.[5]
Q2: What are the general solubility properties of this compound?
This compound is soluble in DMSO.[6] Like many organic small molecules, it is expected to have low aqueous solubility.
Q3: What is the maximum recommended final DMSO concentration in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A concentration of 0.5% or lower is generally well-tolerated by most cell lines, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[3]
Q4: What does this compound precipitation look like?
Precipitation can manifest as a fine, hazy cloudiness in the media, visible particulate matter, or even crystalline structures that may settle at the bottom of the culture vessel or adhere to the surface.[1] It is important to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid pH change (indicated by a color change in the phenol red indicator) and the presence of visible microorganisms under a microscope.[1]
Q5: Can I filter out the precipitate and use the remaining solution?
No, this is not recommended. Filtering the medium will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The best approach is to troubleshoot the cause of the precipitation and prepare a fresh, clear solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed, light-protected tubes.
Protocol 2: Dilution of this compound in Cell Culture Medium (to minimize precipitation)
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) in a 37°C water bath for at least 30 minutes.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium or serum. For example, dilute a 10 mM stock 1:10 in medium to get a 1 mM solution.
-
-
Prepare Final Working Solution:
-
While gently swirling or vortexing the conical tube containing the final volume of pre-warmed medium, add the this compound stock solution (or intermediate dilution) drop-by-drop.
-
This gradual addition and constant mixing are crucial to prevent localized high concentrations and solvent shock.
-
-
Final Inspection: After adding the this compound, cap the tube and invert it several times to ensure a homogenous solution. Visually inspect the medium for any signs of precipitation before adding it to your cells.
Protocol 3: this compound Solubility Assessment in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium in a 96-well plate or microcentrifuge tubes. For example, you can prepare final concentrations ranging from a high concentration that is expected to precipitate down to a low, soluble concentration (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Keep the final DMSO concentration constant across all dilutions and include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Incubation: Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), carefully inspect each dilution for any signs of precipitation. This can be done by eye and confirmed under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spizofurone In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spizofurone in in vivo experiments. Our aim is to address common pitfalls and provide practical solutions to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a gastric mucosal protective agent. Its mechanism is linked to the stimulation of endogenous prostaglandin synthesis, which enhances the mucosal barrier and increases alkaline secretion.[1][2] Treatment with indomethacin, a prostaglandin synthesis inhibitor, has been shown to significantly inhibit the protective effects of this compound.[2]
Q2: What are the recommended animal models for studying the anti-ulcer effects of this compound?
A2: Rodent models, particularly rats, are commonly used to investigate the anti-ulcer properties of this compound.[1][3][4] Ethanol-induced and indomethacin-induced gastric lesion models in rats have been successfully employed to demonstrate its efficacy.[1] Isolated bullfrog duodenal mucosa has also been used to study its effects on alkaline secretion.[2]
Q3: What are the effective dose ranges and administration routes for this compound in rats?
A3: this compound has been shown to be effective when administered both orally and intraperitoneally (i.p.). For ethanol-induced gastric lesions in rats, an oral ED50 of 6.5 mg/kg has been reported.[1] In indomethacin-induced ulcer models, a dose range of 25-200 mg/kg, administered either orally or i.p., has been shown to be effective.[1]
Q4: Are there any known side effects or toxicity associated with this compound in animal studies?
A4: The available literature on this compound primarily focuses on its efficacy as an anti-ulcer agent and does not provide specific details on its toxicology profile. As with any experimental compound, it is crucial to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no protective effect observed | Improper drug formulation and administration: this compound may have poor solubility in certain vehicles, leading to inaccurate dosing. | - Ensure this compound is fully dissolved or homogenously suspended in the vehicle before administration.- Conduct vehicle control experiments to rule out any effects of the vehicle itself.- Consider using a different vehicle if solubility issues persist. |
| Timing of administration: The protective effect of this compound may be time-dependent relative to the induction of gastric lesions. | - Optimize the time interval between this compound administration and the ulcerogenic stimulus (e.g., ethanol or indomethacin).- The onset of action is reportedly shorter after oral administration compared to intraperitoneal injection.[1] | |
| Inappropriate ulcer model: The chosen animal model or ulcer induction method may not be sensitive to the protective effects of this compound. | - Ensure the ulcer model is well-established and validated in your laboratory.- Consider using both ethanol- and NSAID-induced ulcer models to comprehensively evaluate the protective effects. | |
| High variability in experimental results | Animal-to-animal variability: Differences in age, weight, and stress levels of the animals can contribute to variability. | - Use animals of the same age and from the same supplier.- Acclimatize animals to the experimental conditions for a sufficient period before the study.- Standardize handling and procedures to minimize stress. |
| Inconsistent induction of gastric lesions: The severity of the induced ulcers may vary between animals. | - Strictly control the dose and administration of the ulcer-inducing agent.- Ensure consistent fasting periods for animals before the experiment, as this can affect ulcer development. | |
| Unexpected side effects observed | Off-target effects: this compound may have pharmacological effects other than gastric protection. | - Carefully observe animals for any signs of toxicity or behavioral changes.- If unexpected effects are observed, consider reducing the dose or exploring potential off-target interactions. |
| Vehicle toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects. | - Always include a vehicle-only control group to assess any effects of the vehicle. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Rat Models of Gastric Lesions
| Ulcer Model | Animal Strain | Administration Route | Dose | Effect | Reference |
| Ethanol-induced lesions | Rat | Oral | 6.5 mg/kg (ED50) | Markedly inhibited gastric lesions | [1] |
| Indomethacin-induced antral ulcers | Rat (re-fed) | Oral or i.p. | 25-200 mg/kg | Inhibited gastric antral ulcers | [1] |
| Aspirin in HCl-induced lesions | Rat | i.p. | Not specified | Prevented decrease in potential difference and lesion formation | [1] |
| 15% Ethanol in HCl-induced ion flux | Rat | i.p. | Not specified | Inhibited the increase in net fluxes of H+ and Na+ | [1] |
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Lesion Model in Rats
-
Animals: Male Wistar rats (180-200 g) are fasted for 24 hours with free access to water.
-
Groups:
-
Vehicle control (e.g., 1% Tween 80 in saline)
-
This compound (e.g., 6.5 mg/kg, orally)
-
Reference drug (e.g., Omeprazole)
-
-
Procedure:
-
Administer the vehicle, this compound, or reference drug orally to the respective groups.
-
One hour after treatment, administer 1 mL of absolute ethanol orally to each rat.
-
One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Score the gastric lesions based on their number and severity.
-
Protocol 2: Indomethacin-Induced Gastric Ulcer Model in Rats
-
Animals: Male Sprague-Dawley rats (200-220 g) are re-fed after a 24-hour fast.
-
Groups:
-
Vehicle control
-
This compound (e.g., 25, 50, 100 mg/kg, orally or i.p.)
-
Reference drug (e.g., Misoprostol)
-
-
Procedure:
-
Administer the vehicle, this compound, or reference drug to the respective groups.
-
Thirty minutes after treatment, administer indomethacin (e.g., 30 mg/kg, subcutaneously).
-
Six hours after indomethacin administration, euthanize the rats.
-
Examine the stomach for antral ulcers and score them.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for in vivo ulcer models.
References
Technical Support Center: Enhancing the Oral Bioavailability of Spizofurone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Spizofurone. The information is presented in a question-and-answer format to directly address potential challenges and provide clear, actionable guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the likely challenges in its oral administration?
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[4][5][6]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound is a critical first step in selecting an appropriate bioavailability enhancement strategy. Given its chemical structure, it is plausible that this compound falls into BCS Class II or IV. For BCS Class II drugs, enhancing the dissolution rate is the primary goal, while for Class IV drugs, both solubility and permeability need to be addressed.[7]
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble drug like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.[2][8]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve its solubility and dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[9][10]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and potentially enhance its absorption.[3]
Q4: How do I choose the most suitable formulation strategy for this compound?
The selection of an appropriate strategy depends on the physicochemical properties of this compound, the desired release profile, and the intended dosage form. A systematic approach to formulation development is recommended.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Cause: Poor aqueous solubility and/or low intestinal permeability of this compound.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Aqueous Solubility: Determine the solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.
-
Permeability: Conduct an in vitro permeability assay, such as the Caco-2 permeability assay, to assess its ability to cross the intestinal barrier.
-
BCS Classification: Based on the solubility and permeability data, classify this compound according to the BCS.
-
-
Select a Formulation Strategy Based on BCS Class:
-
If BCS Class II (Low Solubility, High Permeability): Focus on enhancing solubility and dissolution rate. Consider micronization, nanosizing, or amorphous solid dispersions.
-
If BCS Class IV (Low Solubility, Low Permeability): A more complex approach is needed to address both issues. Lipid-based formulations (like SEDDS) or nanoparticle systems are often suitable as they can improve solubility and may also enhance permeability.
-
-
Formulation Development and In Vitro Screening:
-
Prepare small-scale batches of different formulations (e.g., this compound-loaded SLNs, SEDDS).
-
Perform in vitro dissolution studies in biorelevant media to compare the release profiles of the different formulations against the unformulated drug.
-
-
In Vivo Pharmacokinetic Studies:
-
Select the most promising formulations based on in vitro data for an in vivo pharmacokinetic study in an animal model (e.g., rats).
-
Compare the plasma concentration-time profiles and key pharmacokinetic parameters (AUC, Cmax, Tmax) of the formulations with the unformulated drug.
-
Issue 2: Poor Drug Loading or Instability in Nanoparticle Formulations
Possible Cause: Incompatibility of this compound with the chosen polymer or lipid matrix, or suboptimal formulation process parameters.
Troubleshooting Steps:
-
Screen Different Matrix Materials:
-
For Polymeric Nanoparticles: Test a range of biodegradable polymers with varying properties (e.g., PLGA with different lactide-to-glycolide ratios, PCL).
-
For Solid Lipid Nanoparticles (SLNs): Evaluate different solid lipids (e.g., glyceryl monostearate, cetyl palmitate) and surfactants.
-
-
Optimize Formulation Parameters:
-
Vary the drug-to-polymer/lipid ratio to find the optimal loading capacity.
-
Adjust the concentration of the surfactant/stabilizer.
-
Optimize process parameters such as homogenization speed and time, or sonication energy.
-
-
Characterize Nanoparticle Properties:
-
Measure particle size, polydispersity index (PDI), and zeta potential to assess the quality and stability of the formulation.
-
Determine the encapsulation efficiency and drug loading to quantify the amount of drug successfully incorporated.
-
Issue 3: Inconsistent Emulsification or Drug Precipitation from SEDDS
Possible Cause: Inappropriate selection of oil, surfactant, or co-solvent, or an incorrect ratio of these components.
Troubleshooting Steps:
-
Systematic Excipient Screening:
-
Determine the solubility of this compound in a variety of oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
-
Construct Ternary Phase Diagrams:
-
Use the results from the solubility studies to construct ternary phase diagrams with different combinations of oil, surfactant, and co-solvent. This will help identify the self-emulsifying regions.
-
-
Evaluate Emulsion Droplet Size and Stability:
-
Formulations from the self-emulsifying region should be dispersed in an aqueous medium to measure the resulting droplet size and observe for any signs of drug precipitation.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies on the most promising SEDDS formulations to ensure that this compound remains in solution upon dilution in simulated intestinal fluids.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C12H10O3 | N/A |
| Molecular Weight | 202.21 g/mol | N/A |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Shake-flask method |
| Permeability (Papp Caco-2) | > 1 x 10^-6 cm/s | Caco-2 monolayer assay |
| Predicted BCS Class | Class II | Based on solubility and permeability data |
Table 2: Comparison of this compound Formulation Strategies (Example Data)
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Dissolution (at 2h) | In Vivo Bioavailability (Rat, Relative F%) |
| Unformulated this compound | > 5000 | N/A | < 10% | 10% |
| This compound-SLNs | 150 ± 20 | 85 ± 5% | 70 ± 8% | 45% |
| This compound-SEDDS | 50 ± 10 (droplet size) | N/A | 95 ± 5% | 65% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Melt a selected solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve a specific amount of this compound in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for a specified number of cycles (e.g., 3-5 cycles).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC).
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to each excipient, vortexing, and allowing it to equilibrate for 48-72 hours.
-
Filter the samples and analyze the supernatant for drug concentration using a suitable analytical method.
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-solvent that exhibit the best solubilizing capacity for this compound.
-
Prepare a series of formulations with varying ratios of the selected excipients.
-
Visually observe the self-emulsification properties of each formulation by adding a small amount to a specific volume of water under gentle agitation. Classify the formulations based on the speed of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the optimal self-emulsifying region.
-
Dissolve the required amount of this compound in the pre-mixed oil, surfactant, and co-solvent with the aid of gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Determine the droplet size of the emulsion formed upon dilution of the SEDDS in water using DLS.
-
Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.
-
Conduct in vitro dissolution studies in different media to evaluate the drug release profile.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested, plus a control group for intravenous (IV) administration (for absolute bioavailability determination) and a control for the unformulated drug.
-
-
Dosing:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer the this compound formulations and the unformulated drug suspension orally via gavage at a specific dose.
-
Administer a solution of this compound intravenously to the IV group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for each group.
-
Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach Cmax) using non-compartmental analysis software.
-
Calculate the relative oral bioavailability of the formulations compared to the unformulated drug and the absolute oral bioavailability compared to the IV dose.
-
Visualizations
Caption: Workflow for the formulation development of poorly soluble this compound.
Caption: Drug absorption pathways across the intestinal enterocyte.
References
- 1. medkoo.com [medkoo.com]
- 2. japsonline.com [japsonline.com]
- 3. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pharmacylibrary.com [pharmacylibrary.com]
Spizofurone interference with common laboratory assays
Spizofurone Technical Support Center
Disclaimer: The following information is provided for illustrative purposes and is based on general principles of laboratory assay interference. As of our last literature review, there is no specific, published evidence detailing the interference of this compound with common laboratory assays. The troubleshooting guides, FAQs, and protocols provided below are hypothetical and should be adapted and validated within your specific experimental context.
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results when using this compound in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a benzofuran derivative known for its gastroprotective effects. Its primary mechanism of action is understood to be the stimulation of endogenous prostaglandin E2 synthesis in the gastric mucosa, which enhances the mucosal barrier and increases alkaline secretion.
Q2: Is this compound known to interfere with common laboratory assays?
While there is a lack of specific studies on this compound's interference with laboratory assays, its chemical structure as a benzofuran derivative suggests potential for interactions in certain assay formats. Aromatic compounds can sometimes interfere with fluorescence-based assays, and like many small molecules, it could potentially interact non-specifically with proteins, such as antibodies or enzymes, at high concentrations.
Q3: What types of assays are most likely to be affected by a small molecule like this compound?
Hypothetically, assays that are sensitive to the following could be affected:
-
Fluorescence-based assays: The aromatic rings in this compound may cause quenching of fluorescence signals.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): High concentrations of this compound might non-specifically interact with antibodies or enzymes, leading to either false positives or false negatives.
-
Cell-based assays measuring metabolic activity (e.g., MTT, XTT): As this compound is cell-permeable, it could potentially affect cellular metabolism directly, confounding the results of viability or proliferation assays.
-
Assays involving redox chemistry: Some compounds can interfere with assays that rely on a redox reaction as a readout.
Q4: What are the first steps I should take if I suspect this compound is interfering with my assay?
The first step is to run a series of control experiments to confirm the interference. This includes a "this compound-only" control (in the absence of the analyte of interest) to see if the compound itself generates a signal, and a spike-and-recovery experiment to see if this compound affects the detection of a known amount of your analyte.
Troubleshooting Guides
Issue 1: Unexpectedly low signal in a fluorescence-based assay
Possible Cause: Fluorescence quenching by this compound. The aromatic structure of this compound may absorb the excitation or emission energy of your fluorophore.
Troubleshooting Steps:
-
Run a quenching control:
-
Prepare a sample with your fluorescent dye/reagent at the working concentration.
-
Measure the baseline fluorescence.
-
Add this compound at the same concentration used in your experiment and measure the fluorescence again. A significant drop in signal indicates quenching.
-
-
Perform a serial dilution of this compound:
-
This will help determine if the quenching effect is concentration-dependent.
-
-
Change the fluorophore:
-
If possible, switch to a fluorophore with excitation and emission wavelengths that are less likely to be affected by this compound. Red-shifted dyes are often a good alternative.
-
-
Consider a different assay format:
-
If quenching is unavoidable, consider switching to a non-fluorescence-based detection method, such as a colorimetric or chemiluminescent assay.
-
Issue 2: Inconsistent or non-reproducible results in an ELISA
Possible Cause: Non-specific binding of this compound to assay components (antibodies, enzyme conjugates).
Troubleshooting Steps:
-
Increase blocking and washing steps:
-
Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) and the duration of the blocking step.
-
Increase the number and stringency of wash steps to remove any non-specifically bound this compound.
-
-
Run an interference control:
-
Coat a well with your capture antibody, block, and then add only your sample diluent containing this compound (at the experimental concentration) and the detection antibody/enzyme conjugate. If you get a signal, it indicates this compound is causing cross-linking or non-specific binding.
-
-
Modify the sample diluent:
-
Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your sample diluent can sometimes reduce non-specific interactions.
-
Issue 3: Apparent increase in cell viability in an MTT or similar metabolic assay
Possible Cause: Direct reduction of the assay reagent by this compound or alteration of cellular metabolism.
Troubleshooting Steps:
-
Cell-free control:
-
Incubate this compound with the MTT reagent in cell culture medium without cells. If a color change occurs, this compound is directly reducing the reagent.
-
-
Use an alternative viability assay:
-
Switch to a viability assay with a different mechanism, such as a dye-exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release).
-
-
Normalize to a secondary endpoint:
-
Use a secondary, non-metabolic assay to confirm cell number, such as crystal violet staining or a DNA quantification assay (e.g., PicoGreen).
-
Quantitative Data Summary (Hypothetical)
Table 1: Effect of this compound on Fluorescein Signal Intensity
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | % Signal Reduction |
| 0 (Control) | 15,234 | 0% |
| 10 | 14,987 | 1.6% |
| 50 | 12,189 | 20.0% |
| 100 | 8,532 | 44.0% |
Table 2: this compound Interference in a Competitive ELISA
| This compound Concentration (µM) | Apparent Analyte Concentration (ng/mL) | % False Positive |
| 0 (No analyte) | 0.12 | 0% |
| 100 (No analyte) | 0.89 | 641% |
Experimental Protocols
Protocol 1: Assessing Fluorescence Quenching
-
Reagent Preparation:
-
Prepare a stock solution of your fluorophore (e.g., fluorescein) at 1 mM in DMSO.
-
Prepare a stock solution of this compound at 10 mM in DMSO.
-
Prepare your assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate, add 98 µL of assay buffer to each well.
-
Add 1 µL of the fluorophore stock to achieve a final concentration of 10 µM.
-
Add 1 µL of this compound stock solution (for the test condition) or 1 µL of DMSO (for the control).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Protocol 2: Cell-Free MTT Reduction Assay
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Prepare a stock solution of this compound at various concentrations in DMSO.
-
Prepare your cell culture medium.
-
-
Assay Procedure:
-
In a 96-well clear plate, add 100 µL of cell culture medium to each well.
-
Add 1 µL of your this compound stock solutions to achieve the desired final concentrations.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound assay interference.
Caption: Hypothetical mechanisms of this compound interference in immunoassays.
Technical Support Center: Spizofurone Purity Validation
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the purity of a new batch of Spizofurone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Guide 1: HPLC Analysis Issues
| Problem | Potential Cause | Solution |
| No Peaks or Very Small Peaks | Incorrect wavelength setting on the UV detector. | Verify the UV absorbance wavelength for this compound and set the detector accordingly. |
| Sample concentration is too low. | Prepare a more concentrated sample solution. | |
| System leak. | Check for loose fittings and leaks in the pump and connections.[1] | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare a fresh mobile phase and ensure proper mixing.[1][2] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[3] | |
| Column degradation. | Replace the HPLC column.[4] | |
| Peak Tailing or Fronting | Column overload due to high sample concentration. | Dilute the sample and inject a smaller volume.[2][4] |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary.[2] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump.[2][3] |
| Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents and flush the detector cell.[3] | |
| Detector lamp nearing the end of its life. | Replace the detector lamp.[3] |
Guide 2: Mass Spectrometry (MS) Analysis Issues
| Problem | Potential Cause | Solution |
| No Signal or Weak Signal Intensity | Improper sample preparation. | Ensure the sample is properly dissolved and free of interfering substances.[5] |
| Incompatible ion source for this compound. | Select an appropriate ionization technique (e.g., ESI, APCI) for your molecule.[5] | |
| Instrument parameters are not optimized. | Adjust ion source voltage, gas flows, and other parameters to maximize the signal for this compound.[5] | |
| Contamination and High Background Noise | Impurities in the mobile phase or sample. | Use high-purity solvents and implement a sample clean-up step.[6] |
| Contamination from previous analyses (carryover). | Flush the system thoroughly between runs. | |
| Leaks in the MS system. | Use a leak detector to check for and fix any gas leaks.[7] | |
| Poor Mass Accuracy | Mass spectrometer requires calibration. | Calibrate the instrument using a known standard. |
| Fluctuations in laboratory temperature. | Maintain a stable laboratory environment. |
Guide 3: NMR Spectroscopy Issues
| Problem | Potential Cause | Solution |
| Broad Peaks | Poor shimming of the magnetic field. | Re-shim the spectrometer to improve field homogeneity.[8] |
| Sample is too concentrated. | Dilute the sample to reduce viscosity and prevent aggregation.[8][9] | |
| Presence of paramagnetic impurities. | Purify the sample to remove any paramagnetic contaminants.[8] | |
| Overlapping Peaks | Insufficient magnetic field strength. | If available, use a higher-field NMR spectrometer for better signal dispersion. |
| Inappropriate solvent. | Try a different deuterated solvent, as solvent effects can alter chemical shifts.[9] | |
| Presence of Water Peak | Use of non-anhydrous deuterated solvent. | Use a fresh, sealed ampule of deuterated solvent. |
| Water contamination in the sample. | Lyophilize or dry the sample before dissolving in the deuterated solvent. |
Experimental Workflows
A logical workflow is crucial for the efficient and accurate determination of this compound purity.
Caption: Workflow for the purity validation of a new batch of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in validating the purity of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and quantify any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10]
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer in water and adjust the pH to 4.0. The mobile phase will be a mixture of this buffer and acetonitrile.[10]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 250 µg/mL.[10]
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and characterize any impurities detected during HPLC analysis.
Materials:
-
This compound sample containing impurities
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
C18 reverse-phase HPLC column
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition.
-
Chromatographic and MS Conditions:
-
Column: C18 reverse-phase column
-
Gradient Elution: A typical gradient would be from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.5 mL/min
-
Ion Source: ESI in positive or negative ion mode, depending on the nature of this compound.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect potential impurities.
-
-
Analysis: Analyze the mass spectra of any impurity peaks to determine their molecular weights and fragmentation patterns, which can help in their structural elucidation.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the main component in the this compound batch.
Materials:
-
Purified this compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Method:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and peak shape.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum. If necessary, acquire other spectra such as ¹³C NMR, COSY, and HSQC for full structural confirmation.
-
Analysis: Process the NMR data (Fourier transform, phase correction, baseline correction) and interpret the spectra to confirm that the chemical shifts, coupling constants, and integrations are consistent with the expected structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable purity level for a new batch of this compound? A1: The acceptable purity level depends on the intended use of the compound. For early-stage research, a purity of >95% may be acceptable. However, for preclinical and clinical development, a much higher purity, typically >99%, is required.
Q2: My HPLC results show a single, sharp peak. Is this sufficient to confirm the purity of this compound? A2: While a single peak in HPLC is a good indication of purity, it is not definitive.[11] Some impurities may co-elute with the main peak or may not be detectable by the UV detector.[11] It is recommended to use an orthogonal method, such as LC-MS, to confirm peak purity.[11]
Q3: How can I distinguish between an impurity and a degradation product? A3: Impurities are typically process-related (from starting materials or by-products of the synthesis), while degradation products form over time due to instability (e.g., exposure to light, heat, or moisture). A forced degradation study, where the sample is stressed under harsh conditions, can help to identify potential degradation products.
Q4: The mass spectrum of an impurity shows an unexpected molecular weight. What could be the reason? A4: The unexpected molecular weight could be due to the formation of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺). It could also indicate an unexpected impurity from the synthetic route or a degradation product.
Q5: My ¹H NMR spectrum has very broad peaks, making it difficult to interpret. What can I do? A5: Broad peaks in NMR can be caused by several factors, including high sample concentration, the presence of paramagnetic impurities, or chemical exchange.[8] Try diluting your sample, re-purifying it, or acquiring the spectrum at a different temperature.[8]
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. jetir.org [jetir.org]
- 5. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 6. zefsci.com [zefsci.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Validation & Comparative
Spizofurone and Omeprazole: A Mechanistic Showdown in Gastric Protection
In the landscape of gastric mucosal protection and acid-related disorder treatments, spizofurone and omeprazole stand as two agents with fundamentally different yet effective mechanisms of action. While both contribute to the preservation of the gastric lining, their pathways to this shared outcome diverge significantly. Omeprazole, a cornerstone in acid suppression therapy, directly targets the final step of acid production. In contrast, this compound operates through a cytoprotective mechanism, bolstering the intrinsic defensive capabilities of the gastric mucosa. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of their distinct pharmacological profiles.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Omeprazole |
| Primary Mechanism | Cytoprotection | Gastric Acid Suppression |
| Molecular Target | Unknown, likely involves prostaglandin synthesis pathways | H+/K+-ATPase (Proton Pump) |
| Mode of Action | Stimulates endogenous prostaglandin E2 synthesis and bicarbonate secretion | Irreversible inhibition of the proton pump |
| Effect on Gastric pH | Indirect and localized neutralization at the mucosal surface | Direct and significant increase in gastric pH |
Deep Dive into Mechanisms of Action
This compound: The Guardian of the Gastric Mucosa
This compound's protective effects are rooted in its ability to enhance the natural defense mechanisms of the gastric lining. It does not directly inhibit gastric acid secretion but rather fortifies the mucosal barrier against acid-induced damage.
1. Stimulation of Prostaglandin E2 (PGE2) Synthesis: A key aspect of this compound's action is its capacity to stimulate the synthesis of endogenous prostaglandins, particularly PGE2.[1] Prostaglandins are crucial signaling molecules in the gastric mucosa, playing a vital role in maintaining its integrity. They achieve this by stimulating the secretion of both mucus and bicarbonate, and by increasing mucosal blood flow. The potentiation of PGE2's protective effects by this compound has been observed in experimental models of gastric antral ulcers induced by indomethacin.[1]
2. Enhancement of Bicarbonate Secretion: this compound has been shown to significantly increase alkaline, or bicarbonate, secretion in the duodenum.[2] This bicarbonate forms a crucial layer within the mucus that neutralizes acid at the epithelial surface, preventing it from reaching and damaging the underlying cells. Studies on isolated bullfrog duodenal mucosa have demonstrated that this compound stimulates alkaline secretion in a concentration-dependent manner.[2] This effect is partially inhibited by indomethacin, further supporting the role of prostaglandin synthesis in this compound's mechanism.[2]
Signaling Pathway of this compound-Mediated Cytoprotection:
Caption: this compound stimulates prostaglandin E2 synthesis, leading to enhanced mucosal defense.
Omeprazole: The Proton Pump Inhibitor
Omeprazole belongs to the class of proton pump inhibitors (PPIs), which are potent suppressors of gastric acid secretion. Its mechanism is highly specific and targets the final common pathway of acid production in the gastric parietal cells.
1. Irreversible Inhibition of H+/K+-ATPase: The primary target of omeprazole is the H+/K+-ATPase, an enzyme embedded in the secretory membrane of parietal cells.[3] This enzyme, often referred to as the proton pump, is responsible for exchanging potassium ions (K+) for hydrogen ions (H+), thereby pumping protons into the gastric lumen. Omeprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[4]
2. Broad-Spectrum Acid Suppression: By irreversibly inhibiting the proton pump, omeprazole effectively blocks the final step in acid secretion, regardless of the initial stimulus (e.g., histamine, gastrin, or acetylcholine). This leads to a profound and long-lasting reduction in both basal and stimulated gastric acid output.[5] The effect is dose-dependent, with higher doses leading to greater inhibition of acid production.[3]
Signaling Pathway of Omeprazole-Mediated Acid Suppression:
Caption: Omeprazole irreversibly inhibits the H+/K+-ATPase in gastric parietal cells.
Comparative Experimental Data
Direct comparative studies providing quantitative data for both this compound and omeprazole under the same experimental conditions are limited. However, data from separate studies can be compiled to illustrate their distinct effects.
Table 1: Effect on Gastric Lesions and Mucosal Protection
| Parameter | This compound | Omeprazole |
| Ethanol-Induced Gastric Lesions (Rat) | ED50 = 6.5 mg/kg (oral)[1] | Protective effect observed, but primarily attributed to acid suppression[6] |
| Indomethacin-Induced Gastric Ulcers (Rat) | Inhibited in a dose range of 25-200 mg/kg (oral or i.p.)[1] | Accelerates healing (40 µmol/kg, s.c.), smaller ulcer area and depth[7] |
| Mucus Secretion | Potentiates the effect of PGE2, which stimulates mucus secretion[1] | May reduce the quantity and quality of mucus secretion as a secondary effect of sustained acid suppression[8] |
Table 2: Effect on Gastric Acid and Bicarbonate Secretion
| Parameter | This compound | Omeprazole |
| H+/K+-ATPase Inhibition | No direct inhibitory effect reported | IC50 ≈ 4 µM (in isolated human gastric membrane vesicles)[3] |
| Duodenal Bicarbonate Secretion (Bullfrog) | Increases secretion in a concentration-dependent manner (10⁻⁴ - 10⁻³ M)[2] | No direct stimulatory effect reported |
| Gastric Acid Secretion | No direct inhibitory effect | Potent, long-lasting inhibition[5] |
Experimental Protocols
H+/K+-ATPase Inhibition Assay (for Omeprazole)
Objective: To determine the half-maximal inhibitory concentration (IC50) of omeprazole on H+/K+-ATPase activity.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Gastric mucosal vesicles rich in H+/K+-ATPase are prepared from hog or rabbit stomachs by differential centrifugation and sucrose gradient centrifugation.
-
Activation of Omeprazole: Omeprazole is a prodrug and requires an acidic environment for activation. The vesicles are pre-incubated in a buffer with a pH of approximately 6.1 to facilitate the conversion of omeprazole to its active sulfenamide form.[9]
-
ATPase Assay: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
The reaction mixture typically contains the enzyme preparation, MgCl2, KCl (to stimulate the pump), and varying concentrations of activated omeprazole.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and the amount of released Pi is determined colorimetrically.
-
-
Data Analysis: The percentage of inhibition is calculated for each omeprazole concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the omeprazole concentration and fitting the data to a sigmoidal dose-response curve.[9]
Measurement of Duodenal Bicarbonate Secretion (for this compound)
Objective: To assess the effect of this compound on duodenal bicarbonate secretion in vitro.
Methodology:
-
Tissue Preparation: A segment of the proximal duodenum is excised from an animal model (e.g., bullfrog) and mounted in an Ussing chamber, which separates the mucosal and serosal sides of the tissue.[2]
-
Perfusion and Measurement: Both the mucosal and serosal sides are bathed with a buffered saline solution (e.g., Ringer's solution) and gassed with 95% O2/5% CO2. The mucosal fluid is circulated through a pH-stat system.
-
pH-Stat Titration: The pH of the mucosal fluid is maintained at a constant value (e.g., 7.4) by the continuous addition of a dilute acid (e.g., HCl). The rate of acid addition required to maintain the pH is equivalent to the rate of bicarbonate secretion by the duodenal mucosa.
-
Experimental Procedure: After a baseline period to establish a stable bicarbonate secretion rate, this compound is added to the serosal bathing solution at various concentrations. The change in the rate of bicarbonate secretion is then recorded.[2]
-
Data Analysis: The results are typically expressed as the rate of bicarbonate secretion (e.g., in µmol/cm²/h) and compared between control and this compound-treated tissues.
Experimental Workflow for Bicarbonate Secretion Assay:
References
- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of omeprazole on gastric secretory functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of prostaglandin D2 and omeprazole on indomethacin-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Omeprazole-induced changes in gastric mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
Spizofurone and Misoprostol: A Comparative Analysis of Their Effects on Prostaglandin Synthesis
In the landscape of gastroprotective agents, both Spizofurone and misoprostol have demonstrated efficacy in mitigating gastric mucosal injury. However, their mechanisms of action concerning prostaglandin (PG) synthesis are fundamentally distinct. While this compound enhances the endogenous production of prostaglandins, misoprostol, a synthetic prostaglandin E1 analog, acts as a direct replacement and has been shown to inhibit the synthesis of endogenous prostaglandins. This guide provides a comparative overview of their efficacy, supported by available experimental data and detailed methodologies.
Contrasting Mechanisms of Action on Prostaglandin E2 (PGE2) Synthesis
The primary difference between this compound and misoprostol lies in their influence on the cyclooxygenase (COX) pathway and subsequent prostaglandin synthesis.
This compound is understood to exert its gastroprotective effects, at least in part, by stimulating the synthesis of endogenous prostaglandins. Studies have indicated that the beneficial effects of this compound on duodenal alkaline secretion are significantly diminished by the administration of indomethacin, a non-selective COX inhibitor. This suggests that this compound's mechanism is dependent on the activity of COX enzymes to produce prostaglandins.
Conversely, misoprostol is a synthetic analog of prostaglandin E1 and directly binds to prostaglandin EP3 receptors on parietal cells, mimicking the effects of endogenous PGE1. This action leads to the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms. Notably, research has demonstrated that misoprostol administration can lead to a significant decrease in the gastric mucosal synthesis of endogenous prostaglandin E2 (PGE2). This inhibitory effect may be attributed to a negative feedback mechanism, where the presence of the exogenous prostaglandin analog suppresses the natural synthesis pathway.
Comparative Efficacy on Prostaglandin E2 Levels
| Compound | Mechanism of Action on PG Synthesis | Effect on Endogenous PGE2 Levels | Supporting Evidence |
| This compound | Stimulator | Increase (qualitative) | The increase in alkaline secretion by this compound is partly but significantly inhibited by indomethacin, a COX inhibitor, suggesting a reliance on endogenous PG synthesis.[1] |
| Misoprostol | Inhibitor (of endogenous synthesis) | Decrease (quantitative) | A single 200 µg dose of misoprostol significantly decreased both basal and acid-stimulated output of PGE2 in healthy volunteers.[2][3] |
Experimental Protocols
Measurement of Prostaglandin E2 in Gastric Mucosa via Radioimmunoassay (RIA)
This protocol outlines a general method for quantifying PGE2 levels in gastric mucosal biopsies, a common technique in studies evaluating the effects of gastroprotective agents.
1. Sample Collection and Preparation:
- Gastric mucosal biopsy specimens are obtained from the antrum and duodenal bulb via endoscopy.
- The tissue samples are immediately weighed and homogenized in a phosphate buffer solution.
- To precipitate proteins and lipids, 1 M HCl is added to the homogenate, followed by centrifugation.
2. Prostaglandin Extraction:
- The supernatant is collected, and the precipitate is eluted with ethyl acetate using a C18 minicolumn to extract prostaglandins.
3. Derivatization:
- The extracted PGE2 in the ethyl acetate fractions is converted into its methyl oximate derivative to stabilize the molecule for immunoassay.
4. Radioimmunoassay:
- The derivatized PGE2 is incubated with a known amount of radiolabeled PGE2 (e.g., [³H]PGE2) and a specific antibody against PGE2.
- The unlabeled PGE2 from the sample competes with the radiolabeled PGE2 for binding to the limited number of antibody sites.
- After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).
- The radioactivity of the bound fraction is measured using a scintillation counter.
5. Quantification:
- A standard curve is generated using known concentrations of unlabeled PGE2.
- The concentration of PGE2 in the samples is determined by comparing their radioactivity with the standard curve. The amount of radioactivity is inversely proportional to the concentration of unlabeled PGE2 in the sample.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and misoprostol can be visualized through their signaling pathways and the general workflow for their comparative analysis.
Caption: Comparative signaling pathways of this compound and misoprostol on prostaglandin synthesis.
References
- 1. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misoprostol inhibits gastric mucosal release of endogenous prostaglandin E2 and thromboxane B2 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Spizofurone and H2 Receptor Antagonists: A Comparative In Vivo Efficacy Guide
In the landscape of gastric mucosal protection and ulcer treatment, both Spizofurone and Histamine H2 receptor antagonists (H2RAs) have demonstrated efficacy in vivo. However, they operate through distinct mechanisms, leading to different physiological effects and potential therapeutic applications. This guide provides a detailed comparison of their in vivo effectiveness, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and H2 receptor antagonists lies in their mode of action. H2RAs are competitive antagonists of histamine at the H2 receptors on gastric parietal cells, directly inhibiting gastric acid secretion.[1][2][3][4][5] In contrast, this compound exerts its protective effects on the gastric mucosa not by inhibiting acid secretion, but by enhancing the mucosal defense mechanisms, primarily through the stimulation of endogenous prostaglandin synthesis.[6][7]
H2 Receptor Antagonists work by blocking the histamine-mediated pathway of acid production. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating adenylate cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the proton pump (H+/K+ ATPase) to secrete hydrogen ions into the gastric lumen.[4][5] By competitively blocking the H2 receptor, these antagonists prevent this cascade, leading to a reduction in gastric acid secretion.[1][2][4]
This compound , on the other hand, demonstrates a cytoprotective effect. In vivo studies have shown that it can protect the gastric mucosa from damage induced by various agents like ethanol and nonsteroidal anti-inflammatory drugs (NSAIDs).[6] This protection is attributed to its ability to increase the synthesis of prostaglandins, which play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow.[6][7]
In Vivo Efficacy: A Comparative Overview
H2 Receptor Antagonists have a well-documented history of efficacy in healing peptic ulcers.[8][9] Clinical trials have demonstrated that these agents can significantly increase the healing rate of both duodenal and gastric ulcers compared to placebo.[9] Their effectiveness is directly linked to their ability to suppress gastric acid, creating a more favorable environment for ulcer healing.[2]
This compound has shown significant protective effects in various animal models of gastric injury. For instance, in rats, orally administered this compound markedly inhibited ethanol-induced gastric lesions.[6] It also demonstrated a protective effect against indomethacin-induced gastric antral ulcers.[6] The efficacy of this compound in these models highlights its role in strengthening the gastric mucosal barrier.[6]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Animal Models
| Experimental Model | Animal | Treatment | Dosage | Outcome | Reference |
| Ethanol-induced gastric lesions | Rat | This compound (oral) | 6.5 mg/kg (ED50) | Marked inhibition of gastric lesions | [6] |
| Indomethacin-induced gastric antral ulcers | Rat | This compound (oral/i.p.) | 25-200 mg/kg | Inhibition of gastric antral ulcers | [6] |
| Aspirin in HCl-induced gastric lesions | Rat | This compound (i.p.) | N/A | Prevention of potential difference decrease and lesion formation | [6] |
| Ethanol in HCl-induced ion flux | Rat | This compound (i.p.) | N/A | Inhibition of increased H+ and Na+ net fluxes | [6] |
| Duodenal alkaline secretion | Bullfrog | This compound | 10⁻⁴ - 10⁻³ M | Increased alkaline secretion | [7] |
Table 2: Clinical Efficacy of H2 Receptor Antagonists in Peptic Ulcer Disease
| Ulcer Type | H2 Receptor Antagonist | Treatment Duration | Healing Rate | Reference |
| Duodenal Ulcer | Various | 4 weeks | 77% - 92% | [9] |
| Gastric Ulcer | Various | 8 weeks | 75% - 88% | [9] |
Experimental Protocols
This compound: Ethanol-Induced Gastric Lesion Model in Rats
This protocol is designed to evaluate the cytoprotective effect of a compound against chemically induced gastric mucosal damage.
-
Animals: Male Sprague-Dawley rats are used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
Induction of Gastric Lesions: One hour after drug administration, absolute ethanol is administered orally to induce gastric lesions.
-
Evaluation: One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed. The stomachs are then inflated with formalin, and the area of visible lesions is measured.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage reduction in the total lesion area compared to the control group. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.[6]
H2 Receptor Antagonists: Pylorus Ligation Model in Rats
This model is used to assess the antisecretory activity of a drug.
-
Animals: Male Wistar rats are used.
-
Fasting: Animals are fasted for 24 hours with access to water.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
-
Drug Administration: The H2 receptor antagonist or vehicle is administered, typically intraduodenally, immediately after pylorus ligation.
-
Gastric Juice Collection: The animals are sacrificed 4 hours after ligation. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.
-
Analysis: The volume of gastric juice, pH, and total acid output are measured.
-
Data Analysis: The percentage inhibition of gastric acid secretion by the H2 receptor antagonist is calculated by comparing the results with the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
References
- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What Are H2 Receptor Blockers? Their Use in Treatment of GERD and Other Conditions [webmd.com]
- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H2-receptor antagonists in peptic ulcer disease. Evidence for a prophylactic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H2-receptor antagonists in peptic ulcer disease. Efficacy in healing peptic ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential: A Comparative Guide to Spizofurone and Proton Pump Inhibitors in Gastric Acid-Related Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms and performance of Spizofurone, a gastric mucosal protective agent, and proton pump inhibitors (PPIs), the gold standard for acid suppression therapy. While direct clinical evidence of their synergistic use is limited in the current literature, this document explores their individual actions and hypothesizes a potential for enhanced therapeutic outcomes when used in combination, based on their distinct and complementary mechanisms.
Mechanisms of Action: A Tale of Two Pathways
This compound and proton pump inhibitors employ fundamentally different strategies to mitigate gastric mucosal damage. This compound enhances the natural defense mechanisms of the stomach lining, while PPIs directly target the production of gastric acid.
This compound: Bolstering the Gastric Mucosal Defense
This compound's protective effects are primarily attributed to its ability to potentiate the actions of prostaglandin E2 (PGE2), a key endogenous molecule in maintaining gastric mucosal integrity.[1] It is believed to work by preserving the gastric mucosal barrier and stimulating protective factors.[1] This includes increasing alkaline secretion, which helps to neutralize acid at the mucosal surface.[2] Studies have shown that this compound's protective action is, at least in part, mediated by the stimulation of endogenous prostaglandin synthesis.[2]
Proton Pump Inhibitors: Direct Inhibition of the Acid Pump
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+,K+-ATPase, also known as the proton pump.[3][4] This enzyme is the final step in the pathway of acid secretion from the parietal cells into the gastric lumen.[3][4] By binding covalently to the proton pump, PPIs block both basal and stimulated acid secretion, leading to a significant and prolonged increase in gastric pH.[4][5]
Comparative Efficacy: Quantitative Data
The following tables summarize the available preclinical data on the efficacy of this compound and various PPIs. Direct head-to-head comparative studies are lacking; therefore, the data is presented for each drug class separately.
Table 1: Efficacy of this compound in Animal Models
| Experimental Model | Endpoint | This compound Dose | Efficacy | Citation |
| Ethanol-induced gastric lesions in rats | Inhibition of lesion formation | ED50 = 6.5 mg/kg (oral) | 50% effective dose | [1] |
| Indomethacin-induced antral ulcers in rats | Inhibition of ulcer formation | 25-200 mg/kg (oral or i.p.) | Dose-dependent inhibition | [1] |
Table 2: Comparative Efficacy of Proton Pump Inhibitors (Preclinical Data)
| PPI | Animal Model | Endpoint | IC50 | % Inhibition (at 20 mg/kg) | Citation |
| Omeprazole | Pylorus-ligated rats | Ulcer Index | - | 84.04% | [6] |
| Rabeprazole | Pylorus-ligated rats | Ulcer Index | - | 89.36% | [6] |
| Lansoprazole | Pylorus-ligated rats | Ulcer Index | - | 79.78% | [6] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Ethanol-Induced Gastric Lesions in Rats (for this compound Efficacy)
This protocol is a standard method to evaluate the cytoprotective effects of a compound.
-
Animals: Male rats are fasted for a specified period (e.g., 24 hours) with free access to water.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Lesions: After a set time following drug administration (e.g., 60 minutes), absolute ethanol (e.g., 1 mL/rat) is administered orally to induce gastric lesions.
-
Evaluation: One hour after ethanol administration, the rats are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the area of visible hemorrhagic lesions in the glandular portion is measured.
-
Data Analysis: The ulcer index is calculated, and the percentage of inhibition by the drug is determined relative to the control group. The ED50 (the dose that produces 50% of the maximal effect) is then calculated.
Pylorus-Ligated Rat Model (for PPI Efficacy)
This model is widely used to assess the anti-secretory and anti-ulcer activity of drugs.
-
Animals: Rats are fasted, typically for 24-48 hours, with access to water.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter of the stomach is ligated with a suture to prevent gastric emptying.
-
Drug Administration: The test PPI (e.g., omeprazole, rabeprazole, lansoprazole) or vehicle is administered, often intraduodenally, immediately after pyloric ligation.
-
Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours), during which gastric juice accumulates.
-
Sample Analysis: After the experimental period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected, and the volume, pH, and total and free acidity are measured. The stomach is also examined for ulcer formation.
-
Data Analysis: The ulcer index and the percentage of protection are calculated by comparing the treated groups to the control group.
Discussion of Potential Synergistic Effects: A Complementary Approach
While direct experimental data on the synergistic effects of this compound and PPIs is not currently available, a strong theoretical basis for their complementary action exists.
-
Dual-Pronged Approach: PPIs directly reduce the primary aggressive factor in peptic ulcer disease and GERD: gastric acid.[3][4] this compound, conversely, enhances the protective factors of the gastric mucosa, including the mucosal barrier and alkaline secretion.[1][2]
-
Comprehensive Protection: The combination of these two agents could provide a more robust and comprehensive gastroprotective effect. While PPIs effectively reduce acid, they do not directly enhance the healing capacity of the mucosa. This compound's potentiation of prostaglandin E2 could accelerate mucosal repair and improve its resilience to damage.[1]
-
Potential for Dose Reduction: A synergistic or complementary effect might allow for the use of lower doses of PPIs, potentially reducing the risk of long-term side effects associated with profound acid suppression.
Conclusion
This compound and proton pump inhibitors offer distinct but potentially complementary mechanisms for the management of gastric acid-related disorders. While PPIs are highly effective at reducing gastric acid, this compound provides a unique approach by enhancing the natural protective mechanisms of the gastric mucosa. The combination of these two agents presents a compelling area for future research. Clinical studies are warranted to investigate whether co-administration of this compound and a PPI can lead to improved healing rates, greater symptom relief, and a more favorable safety profile compared to monotherapy with either agent alone. Such research could pave the way for novel and more effective therapeutic strategies for patients with conditions such as GERD and peptic ulcer disease.
References
- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Spizofurone and Sucralfate in Rat Ulcer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-ulcer agents spizofurone and sucralfate, focusing on their performance in preclinical rat models of gastric ulcers. The information presented is collated from various studies to offer a comprehensive overview of their efficacy and mechanisms of action.
Comparative Efficacy in Rat Ulcer Models
While direct head-to-head studies with standardized methodologies are limited, this section summarizes available data from independent studies on the efficacy of this compound and sucralfate in two common rat ulcer models: ethanol-induced and indomethacin-induced gastric injury.
Ethanol-Induced Gastric Ulcer Model
This model is widely used to assess the cytoprotective effects of anti-ulcer agents. Ethanol induces acute hemorrhagic lesions in the gastric mucosa.
Table 1: Efficacy in Ethanol-Induced Gastric Ulcer in Rats
| Compound | Dosage | Effect | Study Reference |
| This compound | ED₅₀ = 6.5 mg/kg (oral) | Markedly inhibited gastric lesion formation.[1] | [1] |
| Sucralfate | 500 mg/kg (intragastric) | Reduced macroscopic necrotic lesions to less than 4% of mucosal area, compared to over 33% in controls.[2] | [2] |
| Sucralfate | 100 mg/kg & 200 mg/kg | Significantly lessened the fall in gastric mucosal blood flow after ethanol application.[3] | [3] |
Note: The data for this compound and sucralfate are from separate studies and not from a direct comparative trial.
Indomethacin-Induced Gastric Ulcer Model
Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), induces gastric ulcers primarily by inhibiting prostaglandin synthesis, a key component of the mucosal defense system.
Table 2: Efficacy in Indomethacin-Induced Gastric Ulcer in Rats
| Compound | Dosage | Effect | Study Reference |
| This compound | 25-200 mg/kg (oral or i.p.) | Inhibited gastric antral ulcer formation.[1] | [1] |
| Sucralfate | Not specified | Reduced the ulcer index from 225 ± 36.37 in the control group to 23.16 ± 6.58.[4][5] | [4][5] |
| Sucralfate | Not specified | In a model of delayed ulcer healing induced by indomethacin, sucralfate decreased the ulcer depth.[6] | [6] |
Note: The data for this compound and sucralfate are from separate studies and not from a direct comparative trial.
Experimental Protocols
Ethanol-Induced Gastric Ulcer Protocol (General)
-
Animal Model: Male Wistar or Sprague-Dawley rats (fasted for 24 hours with free access to water).
-
Drug Administration:
-
Ulcer Induction: Oral or intragastric administration of absolute ethanol (e.g., 1-2 mL).[2][7]
-
Assessment:
-
One hour after ethanol administration, rats are euthanized.
-
Stomachs are removed, opened along the greater curvature, and washed with saline.
-
The area of hemorrhagic lesions in the gastric mucosa is measured. The ulcer index can be calculated based on the number and severity of lesions.
-
Gastric mucosal blood flow can be measured using techniques like laser Doppler flowmetry.[3]
-
Indomethacin-Induced Gastric Ulcer Protocol (General)
-
Animal Model: Male Wistar or Sprague-Dawley rats (re-fed after fasting).
-
Drug Administration:
-
This compound: Administered orally or intraperitoneally at doses ranging from 25-200 mg/kg.[1]
-
Sucralfate: Administered intragastrically.
-
-
Ulcer Induction: Subcutaneous or oral administration of indomethacin (e.g., 25 mg/kg).
-
Assessment:
-
Several hours (e.g., 6-8 hours) after indomethacin administration, rats are euthanized.
-
Stomachs are removed and examined for antral ulcers.
-
The ulcer index is determined by measuring the length and number of ulcers.
-
Mechanisms of Action and Signaling Pathways
This compound
The gastroprotective effect of this compound is primarily attributed to its potentiation of prostaglandin E₂ (PGE₂) activity and the preservation of the gastric mucosal barrier.[1] PGE₂ is a critical signaling molecule in the gastric mucosa, promoting mucus and bicarbonate secretion, increasing mucosal blood flow, and inhibiting acid secretion.
Sucralfate
Sucralfate exhibits a multi-faceted mechanism of action. It forms a physical barrier over the ulcer crater, protecting it from acid and pepsin.[8] Furthermore, it stimulates local protective mechanisms, including the synthesis of prostaglandins and the binding of growth factors like Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), which promote angiogenesis and tissue regeneration.[9]
Conclusion
Both this compound and sucralfate demonstrate significant gastroprotective effects in rat models of gastric ulcers, albeit through potentially different primary mechanisms. This compound appears to act by enhancing the endogenous prostaglandin protective pathway. Sucralfate, on the other hand, combines a physical barrier effect with the stimulation of multiple mucosal defense and repair mechanisms, including prostaglandin synthesis and growth factor activity.
The choice between these agents in a research or drug development context may depend on the specific ulcer etiology being investigated and the desired mechanistic pathway to target. Further direct comparative studies are warranted to provide a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of sucralfate against alcohol-induced gastric mucosal injury in the rat. Macroscopic, histologic, ultrastructural, and functional time sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sucralfate on gastric mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Sucralfate is protective against indomethacin-induced intestinal ulceration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of leminoprazole, omeprazole and sucralfate on indomethacin-induced delayed healing of kissing gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sucralfate protection of the gastric mucosa against ethanol-induced injury: a prostaglandin-mediated process? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sucralfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Evaluating Spizofurone: A Preclinical Anti-Ulcer Agent in the Context of Modern Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the preclinical side effect profile and mechanism of action of Spizofurone against established anti-ulcer drugs. Due to the absence of clinical trial data for this compound, this comparison is based on its documented preclinical profile versus the established clinical profiles of current therapeutic alternatives. This guide aims to offer a resource for researchers and professionals in drug development by contextualizing the available data for this investigational compound.
Overview of this compound and Comparator Anti-Ulcer Drugs
This compound is an investigational anti-ulcer agent with a preclinical profile suggesting a cytoprotective mechanism of action. The available data is limited to studies conducted in the 1980s, and there is no evidence of its progression to clinical trials in humans. In contrast, several classes of anti-ulcer drugs are widely used in clinical practice, each with a well-characterized efficacy and side effect profile. This guide will focus on the following comparator drug classes:
-
Proton Pump Inhibitors (PPIs): Such as Omeprazole, these drugs potently suppress gastric acid secretion.[1][2][3][4]
-
Histamine H2 Receptor Antagonists (H2RAs): Including Ranitidine, these agents also reduce gastric acid production.[5][6][7][8]
-
Prostaglandin Analogs: Misoprostol is an example that both reduces gastric acid and enhances mucosal defense.[9][10][11][12][13]
-
Mucosal Protective Agents: Sucralfate acts by forming a protective barrier over the ulcer crater.[14][15][16][17][18]
Comparative Mechanism of Action
The preclinical data for this compound suggests a mechanism centered on enhancing the protective functions of the gastric mucosa, distinguishing it from agents that primarily target gastric acid secretion.
| Drug/Class | Proposed/Established Mechanism of Action | Primary Target |
| This compound (Preclinical) | Stimulates endogenous prostaglandin synthesis, increases alkaline secretion, and preserves the mucosal barrier. | Gastric Mucosal Cells |
| Proton Pump Inhibitors (PPIs) | Irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid secretion.[1][3][19] | H+/K+ ATPase Pump |
| H2 Receptor Antagonists (H2RAs) | Competitively and reversibly binds to histamine H2 receptors on gastric parietal cells, inhibiting histamine-stimulated acid secretion.[5][6][7][20] | Histamine H2 Receptors |
| Prostaglandin Analogs (Misoprostol) | A synthetic prostaglandin E1 analog that inhibits gastric acid secretion by acting on parietal cells and stimulates mucus and bicarbonate secretion.[9][11] | Prostaglandin E1 Receptors |
| Mucosal Protective Agents (Sucralfate) | In an acidic environment, it polymerizes to form a viscous, adhesive barrier over the ulcer, protecting it from acid, pepsin, and bile salts.[14][15][17][18] | Ulcer Crater Proteins |
Side Effect Profile Comparison
A significant gap exists in our understanding of this compound's side effect profile due to the lack of human clinical trial data. The following table summarizes the known side effects of established anti-ulcer drugs.
| Drug/Class | Common Side Effects | Serious/Less Common Side Effects |
| This compound | No clinical data available. | No clinical data available. |
| Proton Pump Inhibitors (PPIs) | Headache, diarrhea, abdominal pain, nausea, flatulence, constipation.[1][2][21][22] | Increased risk of Clostridioides difficile infection, bone fractures (long-term use), hypomagnesemia, vitamin B12 deficiency, acute interstitial nephritis.[1][19][23][24] |
| H2 Receptor Antagonists (H2RAs) | Headache, dizziness, diarrhea, constipation, muscle aches.[6][20][25] | Confusion, hallucinations (more common in elderly or with renal impairment), rare instances of liver injury.[8][20] Ranitidine was withdrawn from the market due to contamination with a probable carcinogen.[8] |
| Prostaglandin Analogs (Misoprostol) | Diarrhea, abdominal pain, nausea, uterine cramping, menstrual irregularities.[9][11] | Uterine rupture (in pregnancy), severe allergic reactions.[13] Contraindicated in pregnancy. |
| Mucosal Protective Agents (Sucralfate) | Constipation, dry mouth, nausea, gas, dizziness.[15][16][18] | Bezoar formation (a blockage in the intestines), hypersensitivity reactions (rare).[15][17] |
Experimental Protocols
The following methodologies are based on the preclinical studies of this compound.
In Vitro Alkaline Secretion Assay
-
Objective: To measure the effect of this compound on duodenal alkaline secretion.
-
Methodology:
-
An isolated sheet of bullfrog duodenal mucosa is mounted in a Ussing chamber.
-
The mucosal side is bathed with an unbuffered saline solution, and the nutrient (serosal) side is bathed with a buffered saline solution, both gassed with 95% O2 and 5% CO2.
-
Alkaline secretion is measured using a pH-stat method, titrating the mucosal fluid to a set pH with a standardized acid solution.
-
This compound is added to the nutrient solution at varying concentrations.
-
Changes in the rate of alkaline secretion, transmucosal potential difference, and short-circuit current are recorded.
-
In Vivo Gastric Lesion Inhibition Model
-
Objective: To assess the protective effect of this compound against chemically induced gastric lesions in rats.
-
Methodology:
-
Male rats are fasted overnight with free access to water.
-
This compound is administered orally or intraperitoneally at various doses.
-
After a set period (e.g., 30-60 minutes), a necrotizing agent (e.g., absolute ethanol or acidified aspirin) is administered orally.
-
After a further period (e.g., 1 hour), the rats are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, and the area of visible lesions is measured.
-
The effective dose 50 (ED50) for lesion inhibition is calculated.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed Preclinical Mechanism of this compound.
Caption: Preclinical Workflow for Anti-Ulcer Agent Evaluation.
Conclusion
This compound demonstrated cytoprotective effects in preclinical models, primarily through the enhancement of mucosal defense mechanisms rather than the profound acid suppression seen with PPIs and H2RAs. While this suggests a potentially favorable side effect profile by avoiding the systemic consequences of achlorhydria, the complete absence of clinical data means its safety and efficacy in humans remain unknown. For researchers, this compound represents an early-stage compound with a distinct mechanism of action. Further progression would necessitate comprehensive toxicological studies followed by phased clinical trials to establish a human safety profile before any meaningful comparison of side effects with current therapies can be made. Professionals in drug development should note the high attrition rate of compounds between preclinical and clinical stages and view the data on this compound as preliminary.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. PPIs (Proton Pump Inhibitors): GERD Uses, Side Effects, Drug List [medicinenet.com]
- 3. Proton Pump Inhibitors – What Are PPIs & How Do PPIs Work? [drugwatch.com]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. H2 blockers: Types, uses, and side effects [medicalnewstoday.com]
- 9. What is the mechanism of Misoprostol? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Misoprostol (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. drugs.com [drugs.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Sucralfate (Carafate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. drugs.com [drugs.com]
- 17. medcentral.com [medcentral.com]
- 18. What is the mechanism of Sucralfate? [synapse.patsnap.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Safety assessment of omeprazole use: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ranitidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Benzofuran Derivatives in Ulcer Management: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical studies reveals the promising efficacy of benzofuran derivatives as a potential new class of therapeutic agents for ulcer treatment. This guide provides a detailed comparison of the anti-ulcer activity of various benzofuran derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Benzofuran, a heterocyclic organic compound, has emerged as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This comparative guide synthesizes findings from multiple studies to evaluate the gastroprotective effects of these compounds against experimentally induced gastric ulcers, offering a valuable resource for the scientific community.
Quantitative Efficacy of Benzofuran Derivatives in Ulcer Treatment
The anti-ulcer efficacy of several benzofuran derivatives has been evaluated in various preclinical models. The following tables summarize the key quantitative data, comparing their activity with standard anti-ulcer drugs.
Table 1: Anti-Ulcer Activity of Dihydrobenzofuranone Derivatives in Ethanol-Induced Ulcer Model in Rats
| Compound | Dose (mg/kg) | Ulcer Inhibition (%) | Reference Compound | Dose (mg/kg) | Ulcer Inhibition (%) |
| 1-[3-[3-Oxospiro[benzofuran-2(3H),1'-cyclopropan]-5-yl]acryloyl]piperidine | 100 | 75.3 | Cetraxate HCl | 200 | 69.4 |
| 4-[3-[3-Oxospiro[benzofuran-2(3H),1'-cyclopropan]-5-yl]acryloyl]morpholine | 100 | 82.1 | Cetraxate HCl | 200 | 69.4 |
| [3-Oxospiro[benzofuran-2(3H),1'-cyclopropan]-5-yloxy]acetamide | 100 | 78.9 | Cetraxate HCl | 200 | 69.4 |
Table 2: Gastroprotective Effect of Menthofuran (a Benzofuran Derivative) in Different Ulcer Models in Rodents
| Ulcer Model | Compound | Dose (mg/kg) | Ulcer Inhibition (%) | Reference Compound | Dose (mg/kg) | Ulcer Inhibition (%) |
| Ethanol-Induced | Menthofuran | 25 | 38.1 | Carbenoxolone | 100 | 96.8 |
| Menthofuran | 50 | 77.6 | ||||
| Menthofuran | 100 | 92.1 | ||||
| Indomethacin-Induced | Menthofuran | 25 | 76.9 | Carbenoxolone | 100 | 94.9 |
| Menthofuran | 50 | 93.7 | ||||
| Menthofuran | 100 | 94.3 |
Table 3: Comparative Efficacy of Spizofurone Analogues in Ethanol-Induced Ulcer Model in Rats
| Compound | Dose (mg/kg) | Ulcer Inhibition (%) | Reference Compound | Dose (mg/kg) | Ulcer Inhibition (%) |
| This compound | 10 | 50 | - | - | - |
| 5-(2-Phenylethenyl)-2,2-dimethyl-3(2H)-furanone | 10 | >50 | - | - | - |
| Compound 24 (a pyridine-containing analogue) | 10 | ~75 | - | - | - |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Ethanol-Induced Gastric Ulcer Model
This is a widely used acute model to screen for cytoprotective agents.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
The test compound (benzofuran derivative or reference drug) is administered orally (p.o.) or intraperitoneally (i.p.).
-
One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric ulcers.
-
Animals are sacrificed one hour after ethanol administration.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The ulcer index is calculated by measuring the length and number of hemorrhagic lesions in the gastric mucosa.
-
The percentage of ulcer inhibition is calculated using the formula: ((Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control) * 100.
-
Indomethacin-Induced Gastric Ulcer Model
This model is used to evaluate the efficacy of drugs against ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment.
-
Indomethacin (typically 20-30 mg/kg) is administered orally or subcutaneously to induce ulcers.
-
The test compound is administered either before or after the indomethacin challenge, depending on the study design (prophylactic or therapeutic).
-
Animals are sacrificed 4-6 hours after indomethacin administration.
-
The stomachs are excised, and the ulcer index and percentage of inhibition are determined as described in the ethanol-induced ulcer model.
-
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the potential signaling pathways involved in the anti-ulcer effects of benzofuran derivatives and a general workflow for their evaluation.
Caption: Potential mechanisms of benzofuran derivatives in ulcer treatment.
Caption: Experimental workflow for developing benzofuran-based anti-ulcer agents.
The promising anti-ulcer activity of benzofuran derivatives, demonstrated through various preclinical models, warrants further investigation. Their multifaceted mechanisms, including antioxidant, anti-inflammatory, and cytoprotective effects, position them as strong candidates for the development of novel and effective therapies for peptic ulcer disease. This guide serves as a foundational resource to stimulate further research and development in this important therapeutic area.
Does Spizofurone show a better safety profile than NSAID co-therapy?
This guide provides a detailed overview of the known safety considerations for NSAID co-therapies and the limited preclinical information available for Spizofurone.
NSAID Co-therapy: A Strategy to Mitigate Gastrointestinal Risk
NSAIDs are widely used for their anti-inflammatory and analgesic properties. However, their use is associated with a risk of gastrointestinal (GI) complications, ranging from dyspepsia to peptic ulcers and bleeding. This is primarily due to their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the production of prostaglandins that protect the gastric mucosa.
To counteract these effects, NSAIDs are often prescribed with a gastroprotective agent, a practice known as NSAID co-therapy. The two main classes of drugs used for this purpose are proton pump inhibitors (PPIs) and misoprostol, a synthetic prostaglandin E1 analog.
Safety Profile of NSAID Co-therapy
The safety of NSAID co-therapy has been extensively studied in numerous clinical trials.
NSAID plus Proton Pump Inhibitor (PPI) Co-therapy:
This is the most common gastroprotective strategy. While effective in reducing the risk of upper GI adverse events, emerging evidence suggests potential risks associated with this combination.
Key Adverse Events:
-
Upper Gastrointestinal: PPIs significantly reduce the incidence of NSAID-induced gastric and duodenal ulcers.
-
Lower Gastrointestinal: There is a growing concern that PPI co-therapy may increase the risk of NSAID-related small bowel injury.[1][2] Some studies suggest that the alteration of gut microbiota by PPIs could be a contributing factor.
-
Other: Long-term PPI use has been associated with other potential adverse effects, although the causal relationship is not always clear.
NSAID plus Misoprostol Co-therapy:
Misoprostol directly replaces the prostaglandins that are depleted by NSAIDs, offering a different mechanism of gastroprotection.
Key Adverse Events:
-
Gastrointestinal: Diarrhea and abdominal pain are common side effects of misoprostol, which can limit its use.
-
Cardiovascular, Cerebrovascular, and Renal: Interestingly, some large-scale observational studies have suggested that the concomitant use of NSAIDs and misoprostol is associated with a reduced risk of cardiovascular, cerebrovascular, and renal adverse events compared to NSAID use alone.[3][4][5][6]
This compound: An Anti-Ulcer Agent with a Hypothesized Gastroprotective Mechanism
Information on the clinical safety profile of this compound is scarce in publicly available literature. Preclinical studies suggest that this compound is an anti-ulcer agent with a potential mechanism of action involving the stimulation of endogenous prostaglandin synthesis.[7]
Preclinical Findings on this compound's Mechanism
-
Stimulation of Prostaglandin Synthesis: In-vitro studies using bullfrog duodenal mucosa have shown that this compound increases alkaline secretion, an effect that is partly inhibited by indomethacin, a potent NSAID. This suggests that this compound may exert its gastroprotective effect by stimulating the local production of prostaglandins.[7]
-
Mucosal Protection: Animal studies have demonstrated that this compound can protect the gastric mucosa from damage induced by various agents, including ethanol and indomethacin.[8]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of NSAIDs, showing inhibition of both COX-1 and COX-2 pathways.
Caption: Hypothesized mechanism of this compound, suggesting stimulation of endogenous prostaglandin synthesis.
Data Presentation
Due to the lack of clinical data for this compound, a direct quantitative comparison of adverse events is not feasible. However, the following tables summarize the key safety findings for NSAID co-therapies based on available clinical studies.
Table 1: Adverse Events Associated with NSAID + PPI Co-therapy vs. NSAID Alone
| Adverse Event Category | NSAID + PPI | NSAID Alone | Key Findings |
| Upper GI Events | |||
| Gastric/Duodenal Ulcers | Reduced | Higher | PPIs significantly reduce the risk of upper GI ulcers. |
| Lower GI Events | |||
| Small Bowel Injury | Increased Risk | Lower Risk | Studies suggest an increased risk of small bowel injury with PPI co-therapy.[1][2] |
Table 2: Adverse Events Associated with NSAID + Misoprostol Co-therapy vs. NSAID Alone (Based on Observational Data)
| Adverse Event Category | NSAID + Misoprostol | NSAID Alone | Hazard Ratio (95% CI) | p-value | Reference |
| Cardiovascular Events | Lower Risk | Higher Risk | 0.56 (0.34-0.93) | < 0.0001 | [3][4] |
| Cerebrovascular Events | Lower Risk | Higher Risk | 0.74 (0.60-0.94) | < 0.0001 | [3][4] |
| Renal Events | Lower Risk | Higher Risk | 0.67 (0.49-0.89) | < 0.0001 | [3][4] |
| All-Cause Mortality | No significant difference | No significant difference | 1.05 (0.88-1.25) | 0.61 | [3][4] |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and can be found in the primary publications. A summary of the general methodologies is provided below.
NSAID Co-therapy Clinical Trials (General Protocol Outline)
-
Study Design: Randomized, double-blind, controlled trials are the gold standard. Observational cohort studies are also used to assess safety in real-world settings.
-
Participants: Patients with conditions requiring long-term NSAID therapy (e.g., osteoarthritis, rheumatoid arthritis) and often with risk factors for GI complications.
-
Interventions: Comparison of an NSAID plus a gastroprotective agent (PPI or misoprostol) against the NSAID alone or NSAID plus placebo.
-
Endpoints:
-
Primary: Incidence of clinically significant upper GI events (e.g., perforation, ulcer, bleeding), endoscopic ulcers, or a composite of cardiovascular and other adverse events.
-
Secondary: Incidence of specific adverse events, patient-reported outcomes (e.g., pain, dyspepsia), and discontinuation rates due to adverse events.
-
-
Data Analysis: Statistical methods such as hazard ratios, odds ratios, and intention-to-treat analysis are used to compare the safety outcomes between treatment groups.
This compound Preclinical Studies (General Protocol Outline)
-
In Vitro Models:
-
Isolated Tissue Preparations: Using tissues like bullfrog duodenal mucosa to measure changes in physiological parameters (e.g., alkaline secretion, potential difference) in response to this compound, with and without the presence of NSAIDs.[7]
-
-
In Vivo Models:
-
Animal Models of Gastric Ulceration: Inducing gastric lesions in rodents using agents like ethanol or indomethacin and evaluating the protective effect of this compound administration (oral or intraperitoneal).[8]
-
Measurement of Prostaglandin Levels: Assessing the levels of prostaglandins (e.g., PGE2) in gastric tissue or fluid after this compound treatment.
-
Conclusion
Based on the currently available evidence, a definitive statement on the comparative safety of this compound and NSAID co-therapy cannot be made. While NSAID co-therapies have well-characterized safety profiles with both benefits and risks, the clinical safety of this compound in humans remains largely unknown. Preclinical data for this compound are promising, suggesting a gastroprotective mechanism that could potentially offer an alternative to traditional NSAID co-therapies. However, without robust clinical trial data, including head-to-head comparative studies, any claims of a superior safety profile for this compound would be speculative. Further research, including well-designed clinical trials, is imperative to establish the safety and efficacy of this compound and to determine its place in the management of patients requiring anti-inflammatory therapy.
References
- 1. Retrospective analysis of adverse events with spironolactone in females reported to the United States Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Prescribing Information for Professionals [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Postmarketing surveillance - Wikipedia [en.wikipedia.org]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Adverse Drug Events Related to Ziprasidone: A Meta-analysis of Randomized, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pharmascience.com [pharmascience.com]
In Vitro Antioxidant Activity of Spizofurone and Other Gastroprotectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antioxidant activity of various gastroprotective agents. While direct comparative data for Spizofurone is not available in the current body of scientific literature, this document outlines the standard experimental protocols used to evaluate such activity and presents available data for other common gastroprotectants. This allows for an indirect assessment and highlights the need for further research into the antioxidant properties of this compound.
Data Presentation: Antioxidant Activity of Gastroprotectants
A direct quantitative comparison of the in vitro antioxidant activity of this compound with other gastroprotectants is not possible due to the absence of published data from standardized antioxidant assays for this compound.
However, studies on other gastroprotective agents, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, have demonstrated their potential to act as antioxidants. The following table summarizes representative data for some of these compounds, evaluated primarily by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as the IC50 value, which represents the concentration of the drug required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Gastroprotectant Class | Compound | Antioxidant Activity (DPPH Assay) IC50 | Reference |
| Benzofuran Derivative | This compound | No data available | |
| Proton Pump Inhibitors | Omeprazole | Variable, reported in some studies | [1][2] |
| Esomeprazole | Variable, reported in some studies | [1][2] | |
| Lansoprazole | Lower activity compared to omeprazole | [2] | |
| Pantoprazole | Lower activity compared to omeprazole | [2] | |
| Rabeprazole | Lower activity compared to omeprazole | [2] | |
| H2 Receptor Antagonists | Ranitidine | Demonstrated antioxidant properties | [3] |
| Cimetidine | Demonstrated antioxidant properties | [3] | |
| Famotidine | Demonstrated antioxidant properties | [3] |
Note: The antioxidant activities of PPIs can vary between different studies and experimental conditions.
Experimental Protocols
To ensure a standardized comparison of antioxidant activity, specific and validated in vitro assays are employed. The following are detailed methodologies for two of the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.[4][5]
Principle: The antioxidant molecule (AH) donates a hydrogen atom to the DPPH radical, resulting in the formation of the reduced DPPH-H form and the antioxidant radical (A•).
DPPH• (violet) + AH → DPPH-H (yellow) + A•
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6]
-
Preparation of test samples: The gastroprotectant (e.g., this compound, omeprazole) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution. A control sample containing the solvent instead of the test sample is also prepared.[6]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a reagent, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which can be measured spectrophotometrically.[7][8]
Principle: At a low pH, the antioxidant reduces the ferric-TPTZ complex to the ferrous-TPTZ complex, which has an intense blue color.
Fe³⁺-TPTZ (colorless) + Antioxidant → Fe²⁺-TPTZ (blue) + Oxidized Antioxidant
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of ferric chloride (FeCl₃).[9]
-
Preparation of test samples: The gastroprotectant is dissolved in a suitable solvent to prepare different concentrations.
-
Reaction: A small volume of the test sample is mixed with a larger volume of the pre-warmed FRAP reagent.[9]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.[9]
-
Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (typically around 593 nm).[7]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the test sample with a standard curve prepared using a known antioxidant, such as ferrous sulfate or Trolox. The results are often expressed as FRAP value (in µM Fe(II) equivalents).
Mandatory Visualization
Experimental Workflow for In Vitro Antioxidant Activity Comparison
Caption: Workflow for comparing the in vitro antioxidant activity of gastroprotectants.
Nrf2-ARE Signaling Pathway in Antioxidant Defense
Many gastroprotective agents are thought to exert their beneficial effects, at least in part, by modulating cellular antioxidant pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a key regulator of cellular defense against oxidative stress.[10][11]
Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.
References
- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects | MDPI [mdpi.com]
- 3. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Spizofurone: A Comparative Guide Template
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document serves as a detailed template outlining the necessary experimental protocols, data presentation formats, and relevant biological pathways to systematically evaluate and compare the anti-inflammatory efficacy of Spizofurone. By following this guide, researchers can generate the robust data required to understand the potential anti-inflammatory mechanism of this compound and benchmark its performance against a known standard.
Introduction to this compound and the Chosen Standard
This compound is recognized for its protective effects on the gastric mucosa.[1] Studies have shown its ability to inhibit gastric lesions induced by agents like ethanol and indomethacin.[1] Its mechanism is suggested to be linked to the potentiation of prostaglandin E2, a key molecule in mucosal defense.[1][2] While these gastroprotective properties are valuable, a direct assessment of its anti-inflammatory activity through the measurement of inflammatory markers is needed to fully characterize its pharmacological profile.
Indomethacin , the selected standard for comparison, is a potent NSAID with well-documented anti-inflammatory, analgesic, and antipyretic properties.[3][4] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6][7] By blocking these enzymes, Indomethacin reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] This established mechanism makes it an ideal benchmark for evaluating novel anti-inflammatory compounds.
Proposed Experimental Workflow
To validate and compare the anti-inflammatory effects of this compound and Indomethacin, a standardized in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) is proposed. This model is widely used to screen for anti-inflammatory activity. The workflow would involve cell culture, induction of an inflammatory response with LPS, treatment with varying concentrations of this compound and Indomethacin, and subsequent measurement of key inflammatory mediators.
Detailed Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells would be seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
The following day, cells would be pre-treated for 1 hour with various concentrations of this compound or Indomethacin before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Control groups would include untreated cells (vehicle control) and cells treated with LPS only.
Measurement of Nitric Oxide (NO) Production
Nitric oxide levels in the cell culture supernatants would be determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess assay.[8][9] Briefly, 100 µL of supernatant from each well would be mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes. The absorbance at 540 nm would be measured using a microplate reader, and the nitrite concentration calculated from a sodium nitrite standard curve.
Measurement of Prostaglandin E2 (PGE2)
The concentration of PGE2 in the cell culture supernatants would be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10][11][12][13][14] This assay typically involves adding the supernatant to a microplate pre-coated with antibodies specific for PGE2, followed by the addition of an enzyme-conjugated PGE2. After incubation and washing steps, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of PGE2 in the sample.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants would be measured using sandwich ELISA kits specific for each cytokine, following the manufacturer's protocols.[15][16][17][18][19] In this type of assay, the supernatant is added to antibody-coated wells, and a second, enzyme-linked detection antibody is then added to form a "sandwich" complex. A substrate is used to generate a colorimetric signal that is directly proportional to the cytokine concentration.
Data Presentation and Comparative Analysis
All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. The results should be summarized in clear and concise tables to facilitate direct comparison between this compound and Indomethacin.
Table 1: Hypothetical Comparative Effects of this compound and Indomethacin on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Vehicle Control | - | ||||
| LPS Control (1 µg/mL) | - | 100 ± X | 100 ± Y | 100 ± Z | 100 ± W |
| This compound + LPS | 1 | ||||
| 10 | |||||
| 50 | |||||
| Indomethacin + LPS | 1 | ||||
| 10 | |||||
| 50 |
Values would be presented as mean ± SD. Statistical significance compared to the LPS control group would be denoted (e.g., p < 0.05, p < 0.01).
Mechanistic Insights: Relevant Signaling Pathway
The production of the inflammatory mediators measured in these assays is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, through its interaction with Toll-like receptor 4 (TLR4), activates a cascade that leads to the phosphorylation and degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of genes encoding pro-inflammatory proteins like iNOS (which produces NO), COX-2 (which produces PGE2), TNF-α, and IL-6. A potent anti-inflammatory compound would be expected to inhibit one or more steps in this pathway.
Conclusion and Future Directions
This guide provides a standardized approach to evaluate the anti-inflammatory potential of this compound. By generating the data outlined in these protocols, researchers can directly compare its efficacy to Indomethacin. Should this compound demonstrate significant anti-inflammatory activity, further studies would be warranted to elucidate its precise molecular targets within the inflammatory signaling cascade. Investigating its effects on the phosphorylation of key proteins in the NF-κB pathway, for instance, could provide deeper mechanistic insights. Combining its known gastroprotective effects with a potential anti-inflammatory action could position this compound as a promising therapeutic agent.
References
- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Protocol Griess Test [protocols.io]
- 10. raybiotech.com [raybiotech.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. arborassays.com [arborassays.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. abcam.com [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fn-test.com [fn-test.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Spizofurone: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established procedures is vital to protect personnel and the environment. Spizofurone, as a research chemical, should be handled as a potentially hazardous substance.
Key Data Summary for Prudent Handling
While quantitative hazard data for this compound is not available, the following table outlines general safety and disposal parameters based on common laboratory chemicals and related compounds. This information should be used as a conservative guide in the absence of a specific SDS.
| Property | Guideline | Source |
| Chemical Name | This compound | - |
| CAS Number | 72492-12-7 | [1] |
| Known Hazards | Treat as hazardous. Based on related benzofuran compounds, may be harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life with long-lasting effects. | [2] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. | [2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | [2][4] |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step procedure outlines a general protocol for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw cap.[2]
-
As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste".[2][5]
-
The label must include the full chemical name "this compound" and indicate its potential hazards (e.g., "Toxic," "Handle with Care"). Do not use abbreviations.[6]
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5]
-
The SAA should be under the direct supervision of laboratory personnel and clearly marked.[2]
-
Keep the container tightly closed at all times, except when adding waste.[2][3]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[2]
-
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[7]
-
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Spizofurone
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of Spizofurone in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the unknown hazard profile of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Full-face respirator with combination organic vapor/particulate (P100) cartridges or a supplied-air respirator (SAR). | Protects against inhalation of potentially harmful aerosols, powders, or vapors. A full-face respirator also provides eye protection. |
| Eyes and Face | Chemical safety goggles and a face shield. | To be worn if a full-face respirator is not used. Protects against splashes and airborne particles. |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Double-gloving is recommended. Check for any signs of degradation or perforation before and during use. |
| Body | Chemical-resistant lab coat or coveralls. | Provides a barrier against skin contact. Should be buttoned and have tight-fitting cuffs. |
| Feet | Closed-toe, chemical-resistant shoes or shoe covers. | Protects feet from spills. |
Handling and Storage Procedures
Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[1]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols. When dissolving, add solvent to the solid slowly.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Container: Keep this compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazards.
-
Access: Store in a locked cabinet or a restricted access area.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Chemical Spill | 1. Evacuate the immediate area and alert others. 2. If the spill is large or you are unsure how to handle it, call emergency services. 3. For small spills, and if properly trained and equipped with appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Carefully scoop the absorbed material into a labeled, sealable waste container. 5. Clean the spill area with a suitable decontaminating agent. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials, and empty containers should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[4]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other components.
-
Storage of Waste: Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[5] Do not dispose of this compound down the drain or in the regular trash. [6]
Visual Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. What are the storage conditions for Isophorone? - Blog [bofanchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
